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  • Product: 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
  • CAS: 13551-74-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Introduction The structural elucidation of novel heterocyclic compounds is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, pyrazole derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise characterization of their substitution patterns is critical, as even minor structural variations can drastically alter their pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C NMR spectra for a specific, highly substituted pyrazole: 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole . As a Senior Application Scientist, my objective is to move beyond a simple data report. Instead, this guide will delve into the causal relationships between the molecular structure and its spectral output, explaining the rationale behind each chemical shift and coupling pattern. We will explore the inductive and mesomeric effects of the various substituents—chloro, ethyl, methyl, and nitro groups—and how they collectively influence the electronic environment of the pyrazole core. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for complex heterocyclic systems.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecule's structure and identify the unique proton and carbon environments.

Caption: Molecular structure of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole with atom numbering.

Expected ¹H NMR Signals:
  • N-Ethyl Group: The two protons on the methylene (-CH₂) are adjacent to the three protons of the methyl (-CH₃). This will result in a classic ethyl pattern: a quartet for the -CH₂ group and a triplet for the -CH₃ group, with a typical coupling constant (³JHH) of approximately 6-8 Hz.[2][3]

  • C3-Methyl Group: These three protons are isolated from other protons, so they will appear as a sharp singlet.

  • Pyrazole Ring: The ring itself has no attached protons, which simplifies the spectrum significantly by eliminating complex aromatic couplings.

Expected ¹³C NMR Signals:
  • Pyrazole Ring Carbons (C3, C4, C5): These are all quaternary carbons due to substitution. Their chemical shifts will be highly dependent on the electronic effects of their substituents. The strongly electron-withdrawing nitro and chloro groups are expected to cause significant downfield shifts (deshielding).[4][5]

  • N-Ethyl Carbons: A -CH₂ carbon and a -CH₃ carbon.

  • C3-Methyl Carbon: A single carbon signal for the methyl group.

Experimental Protocol: A Self-Validating Approach

The following protocol describes a robust methodology for acquiring high-quality NMR data for this compound, incorporating steps for self-validation.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_2D Structural Validation prep Dissolve 5-10 mg of compound in ~0.6 mL CDCl₃ or DMSO-d₆ vortex Vortex to ensure homogeneity prep->vortex H1 ¹H NMR Acquisition (16 scans) vortex->H1 C13 ¹³C{¹H} NMR Acquisition (1024+ scans) H1->C13 HMBC HMBC Experiment (¹H-¹³C long-range) C13->HMBC HSQC HSQC Experiment (¹H-¹³C direct) HMBC->HSQC

Caption: Recommended experimental workflow for NMR analysis and structural validation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[6][7] CDCl₃ is often preferred for initial characterization due to its volatility and minimal signal overlap.

  • ¹H NMR Spectroscopy: Acquire a standard proton spectrum on a 400 MHz (or higher) spectrometer. A higher field strength will provide better signal dispersion, which is crucial for accurate integration and coupling constant measurement.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

  • 2D NMR for Validation (Trustworthiness): To ensure unambiguous assignment, performing 2D NMR experiments is essential.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon signal to which it is directly attached. This will definitively link the ethyl and methyl proton signals to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons of the pyrazole ring. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the N-ethyl -CH₂ group should show a ³J correlation to the C5 carbon, providing a definitive assignment for C5.[8]

¹H and ¹³C NMR Chemical Shift Assignments

The following assignments are based on established principles of substituent effects on pyrazole rings and data from analogous structures found in the chemical literature.[9][10][11]

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~ 4.25Quartet (q)~ 7.32HN-CH₂-CH₃The methylene protons are deshielded by the adjacent electronegative nitrogen atom of the pyrazole ring.
~ 2.55Singlet (s)-3HC3-CH₃This is a typical chemical shift for a methyl group attached to an aromatic heterocyclic ring.[12]
~ 1.50Triplet (t)~ 7.33HN-CH₂-CH₃The terminal methyl protons of the ethyl group appear in the standard aliphatic region.[13] Their coupling to the -CH₂ group confirms the ethyl fragment.
¹³C NMR Spectral Data (Predicted in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~ 152.0C3Attached to an sp² nitrogen and a methyl group. Its chemical shift is influenced by the overall electron-deficient nature of the ring.
~ 145.5C5Attached to the electronegative chlorine atom and the N-ethyl group, resulting in a significant downfield shift.
~ 128.0C4The nitro group is strongly electron-withdrawing, which is expected to deshield the attached carbon. However, direct substitution can sometimes lead to complex shielding effects; this assignment is best confirmed by HMBC.[5]
~ 48.5N-CH₂-CH₃The chemical shift is characteristic of a methylene carbon directly bonded to a nitrogen atom in a heterocyclic system.[13]
~ 15.0N-CH₂-CH₃A typical upfield chemical shift for a terminal methyl carbon of an ethyl group.[13]
~ 13.5C3-CH₃A standard chemical shift for a methyl group attached to an sp² carbon of a heteroaromatic ring.

Conclusion

This in-depth guide provides a detailed and reasoned assignment of the ¹H and ¹³C NMR spectra for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. By understanding the fundamental electronic effects of each substituent on the pyrazole core, we can confidently predict and interpret the resulting chemical shifts and coupling patterns. The proposed assignments, summarized in the tables above, offer a robust framework for the structural characterization of this and related compounds. For absolute certainty, especially in distinguishing the quaternary carbons of the pyrazole ring, the use of two-dimensional NMR techniques such as HMBC is strongly recommended as a self-validating system. This combined one- and two-dimensional NMR approach represents the gold standard for structural elucidation in modern chemical research.

References

  • Brooks/Cole Publishing Company (2000). Common 1H NMR Splitting Patterns. Available at: [Link]

  • Taleb, A. et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Patel, H. D. et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Mobinikhaledi, A. et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.
  • Elguero, J. et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Chemistry – A European Journal. Available at: [Link]

  • Sapariya, N. et al. (2017). Supplementary Information: A facile access to novel pyran fused pyrazolo[3,4-b]quinoline scaffolds via one-pot three-component reaction and their antimicrobial evaluation. The Royal Society of Chemistry. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Wachowiak, P. NMR Coupling Constants Explained. Scribd. Available at: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available at: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Daïch, A. et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Colorado Boulder. NMR Spectroscopy. Available at: [Link]

  • Alkorta, I. et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • Unknown Author. (2012). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review.
  • Yogi, B. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Unknown Author. Coupling constants for 1H and 13C NMR. Available at: [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. Available at: [Link]

  • Larina, L. I. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, D. R. et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Exploratory

Physicochemical Profile and Synthetic Utility of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in Drug Discovery

Executive Summary In modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of targeted drug discovery. 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of targeted drug discovery. 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a privileged scaffold that offers a unique combination of steric tuning, lipophilicity, and orthogonal reactivity[1]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and its critical role in synthesizing advanced active pharmaceutical ingredients (APIs), particularly in the development of Pim kinase inhibitors for oncology[2].

Physicochemical & Structural Properties

Understanding the physicochemical profile of this pyrazole derivative is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a pyrazole core functionalized with an N1-ethyl group, a C3-methyl group, a C4-nitro group, and a C5-chlorine atom[1].

The presence of the electron-withdrawing nitro group adjacent to the C5-chlorine creates a highly polarized system, significantly influencing both its thermal stability and chemical reactivity[3]. The N1-ethyl and C3-methyl groups contribute to the molecule's overall lipophilicity (LogP ~1.77), which is a favorable characteristic for crossing lipid bilayers in cellular assays[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole:

PropertyValue
CAS Number 13551-74-1[1]
Molecular Formula C₆H₈ClN₃O₂[1]
Molecular Weight 189.60 g/mol [1]
LogP 1.77302[1]
Topological Polar Surface Area (TPSA) 60.96 Ų[1]
Purity Standard ≥95%[1]
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES O=N(CC)N=C1C)[O-][1]

Mechanistic Insights: Chemical Reactivity

The synthetic value of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole lies in its predictable and highly efficient reactivity profile. The primary reaction pathway utilized in drug discovery is the Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

The Causality of C5 Activation

In an unfunctionalized pyrazole, the C-Cl bond is relatively inert to nucleophilic attack due to the electron-rich nature of the heteroaromatic ring. However, the introduction of the C4-nitro group fundamentally alters the electronic landscape[3]. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. Consequently, the C5-chlorine can be readily displaced by various nucleophiles (amines, thiols, alcohols) under mild basic conditions.

Following the SNAr reaction, the C4-nitro group is typically reduced to a primary amine, yielding a 4-aminopyrazole core—a structural motif frequently employed to form critical hydrogen bonds with the hinge region of kinase enzymes[2].

G A 5-Chloro-1-ethyl-3-methyl -4-nitro-1H-pyrazole C C5-Substituted 4-Nitro-1H-pyrazole A->C SNAr B Nucleophile (R-NH2) Base (DIPEA) B->C Reagents E C5-Substituted 4-Amino-1H-pyrazole C->E Reduction D Reduction (Fe/NH4Cl) D->E Reagents

Caption: Synthetic workflow illustrating the SNAr at C5 followed by nitro reduction to yield 4-aminopyrazoles.

Application in Oncology: Pim Kinase Inhibitors

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a critical precursor in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides, a class of potent inhibitors targeting Pim kinases (Pim-1, Pim-2, and Pim-3)[2].

Pim kinases are constitutively active serine/threonine kinases that are heavily upregulated by cytokine signaling (e.g., IL-3) via the JAK/STAT pathway[2]. They function in parallel to the PI3K/Akt/mTOR signaling axis to phosphorylate downstream targets such as Bad and eIF4E-BP1, thereby inhibiting apoptosis and driving cellular proliferation[2]. Because Pim kinases lack a regulatory domain, their activity is entirely dependent on transcription and translation levels, making them highly attractive targets for acute myeloid leukemia (AML) and c-Myc-driven tumors[2].

Pathway Cytokines Cytokines (e.g., IL-3) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PI3K PI3K/Akt/mTOR Axis Cytokines->PI3K Parallel Activation Pim Pim Kinases (1, 2, 3) JAK_STAT->Pim Transcription Targets Bad, eIF4E-BP1 Pim->Targets Phosphorylation PI3K->Targets Phosphorylation Survival Cell Survival & Proliferation Targets->Survival Apoptosis Inhibition

Caption: Pim kinase signaling pathway operating parallel to PI3K/Akt/mTOR to promote cell survival.

Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific checkpoints to verify successful transformation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Displace the C5-chlorine with a primary amine.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of the desired primary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophilic C5 position. DMF is utilized because its polar aprotic nature stabilizes the highly polarized transition state of the SNAr reaction.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, distinct Rf) should disappear, replaced by a more polar, bright yellow spot (characteristic of the nitro-enamine conjugation).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to a primary amine while preserving other functional groups.

  • Preparation: Dissolve the C5-substituted 4-nitro-1H-pyrazole intermediate in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add 5.0 equivalents of Iron (Fe) powder and 5.0 equivalents of Ammonium Chloride (NH₄Cl).

    • Causality: The Fe/NH₄Cl system is selected over standard Palladium on Carbon (Pd/C) with H₂ gas to ensure strict chemoselectivity. If the nucleophile added in Protocol A contained halogens or benzyl groups, Pd/C would risk unwanted dehalogenation or hydrogenolysis. Fe/NH₄Cl exclusively reduces the nitro group under mild conditions.

  • Reaction Execution: Reflux the mixture at 80°C for 2 hours.

  • Validation Checkpoint: The reaction is complete when the distinct yellow color of the nitro compound dissipates into a pale/colorless solution. Confirm via LC-MS: look for a mass shift of [M - 30] (loss of NO₂ [46 Da] and addition of NH₂ [16 Da]).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with Dichloromethane. Dry and concentrate to yield the target 4-aminopyrazole.

Safety, Handling, and Storage

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole carries a GHS07 (Warning) classification[1]. It is harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), and causes serious eye and skin irritation (H315, H319)[1].

  • Handling: All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Storage: The compound is sensitive to moisture and elevated temperatures over prolonged periods[3]. It must be stored sealed in a dry environment at 2-8°C under an inert atmosphere to prevent degradation[1].

References

  • [4] BLD Pharm - 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole Product Information & Related Categories. Available at:

  • [1] Chemikart - 5-Chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole (CS-0264874) Properties and Safety Information. Available at:

  • [3] Smolecule - 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride Synthesis and Reactivity. Available at:

  • [2] Google Patents - US8436001B2: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Available at:

Sources

Foundational

Mechanistic Elucidation of Mass Spectrometry Fragmentation Pathways for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The structural elucidation of highly substituted heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The structural elucidation of highly substituted heterocyclic scaffolds is a critical bottleneck in preclinical pharmacokinetics and metabolite profiling. 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CEMNP) presents a unique analytical challenge due to the dense functionalization of its pyrazole core. Under electrospray ionization tandem mass spectrometry (ESI-MS/MS), this molecule undergoes competitive fragmentation driven by steric crowding and electronic cross-talk between adjacent substituents.

As an application scientist, I have designed this guide to move beyond empirical peak-matching. Here, we deconstruct the causality of CEMNP's gas-phase dissociation, detailing a self-validating LC-MS/MS protocol and mapping the core mechanistic pathways—specifically the N-alkyl dealkylation, the 3-methyl/4-nitro ortho-effect, and halogen-driven ring dynamics.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute scientific integrity, experimental protocols cannot simply be a list of steps; they must be self-validating systems . When analyzing nitro-pyrazoles, the primary risk is in-source reduction of the nitro group (-NO₂) to an amine (-NH₂), which creates artifactual precursor ions. The following protocol is engineered to detect and prevent such false positives[1].

Step-by-Step Methodology
  • Sample Preparation (Matrix Control):

    • Action: Prepare a 1.0 µg/mL solution of CEMNP in 100% Acetonitrile (MeCN) containing 0.1% Formic Acid (FA).

    • Causality: Acetonitrile is explicitly chosen over Methanol. Protic solvents (like methanol) combined with high ESI voltages can artificially reduce the nitro group to a hydroxylamine or amine prior to mass analysis. MeCN suppresses this electrochemical artifact.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a fast gradient (5% to 95% MeCN over 3 minutes).

    • Causality: Rapid elution minimizes the residence time of the analyte in the heated ESI source, further preventing thermal degradation of the labile C-Cl bond.

  • ESI-MS/MS Acquisition:

    • Action: Operate the High-Resolution Mass Spectrometer (HRMS) in ESI positive mode. Isolate the [M+H]⁺ precursor at m/z 190.038. Apply Collision-Induced Dissociation (CID) using Argon gas with a collision energy (CE) ramp of 10–40 eV.

    • Causality: Ramping the CE ensures the capture of both low-energy pathways (e.g., N-ethyl cleavage) and high-energy pathways (e.g., pyrazole ring opening) in a single composite spectrum[1].

  • The Self-Validation Mechanism (SST):

    • Action: Spike the sample with an isotopic internal standard (e.g., ¹³C₃-CEMNP) or a structural analog.

    • Validation Criteria: The batch is only valid if the mass accuracy of the internal standard remains <5 ppm and the isotopic ratio of the ³⁵Cl/³⁷Cl precursor strictly adheres to the theoretical 3:1 distribution. If the ³⁵Cl peak at m/z 190.038 and the ³⁷Cl peak at m/z 192.035 deviate from this ratio, it indicates space-charge effects or detector saturation, and the data must be discarded.

Workflow A Sample Prep 0.1% FA in MeCN B UHPLC C18 Column A->B C ESI+ Source [M+H]+ Generation B->C D Q1 Isolation m/z 190.038 C->D E CID Cell Argon, 10-40 eV D->E F HRMS Detection Orbitrap/TOF E->F

Figure 1: Self-validating LC-MS/MS workflow for pyrazole characterization.

Core Fragmentation Pathways and Causality

The exact mass of the CEMNP [M+H]⁺ precursor is 190.038 Da (calculated for C₆H₉³⁵ClN₃O₂⁺). Upon collisional activation, the molecule exhibits three highly predictable, yet competitive, fragmentation trajectories.

Pathway A: N-Alkyl Dealkylation (Loss of Ethylene)

The most kinetically favorable low-energy fragmentation for N-ethyl substituted pyrazoles is the loss of the ethyl group[1].

  • Mechanism: A hydrogen atom from the ethyl group is transferred to the pyrazole N2 nitrogen via a cyclic transition state, resulting in the neutral expulsion of ethylene (C₂H₄, 28.031 Da).

  • Resulting Ion: m/z 162.007 ([M+H - C₂H₄]⁺).

  • Diagnostic Value: This peak definitively confirms the presence of an N-ethyl group rather than an N-methyl or C-ethyl configuration.

Pathway B: The Ortho-Effect (3-Methyl / 4-Nitro Interaction)

Nitro-substituted pyrazoles commonly show initial losses of O, NO, and NO₂[2]. However, the specific adjacency of the 3-methyl and 4-nitro groups in CEMNP triggers a highly specific "ortho-effect"[3].

  • Mechanism: Upon activation, the oxygen from the nitro group abstracts a proton from the adjacent C3-methyl group. This spatial proximity facilitates the expulsion of a water molecule (H₂O, 18.011 Da).

  • Resulting Ion: m/z 172.027 ([M+H - H₂O]⁺).

  • Alternative Nitro Cleavage: At higher collision energies, the molecule bypasses the ortho-effect and undergoes direct homolytic cleavage of the C-NO₂ bond, losing a nitro radical (NO₂•, 45.993 Da) to yield an odd-electron ion at m/z 144.045, or undergoes a nitro-to-nitrite rearrangement to lose NO• (30.000 Da)[2].

Pathway C: Halogen Cleavage and Ring Dynamics

The C5-chloro substituent is highly electron-withdrawing.

  • Mechanism: Following the loss of the ethyl or nitro groups, the destabilized pyrazole core expels hydrogen chloride (HCl, 35.977 Da).

  • Resulting Ion: From the m/z 162 fragment, the loss of HCl yields a highly conjugated ring remnant at m/z 126.030. The presence of chlorine is easily validated by checking the precursor for the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl.

Pathway M [M+H]+ C6H9ClN3O2+ m/z 190.038 F1 [M+H - C2H4]+ C4H5ClN3O2+ m/z 162.007 M->F1 -C2H4 (-28 Da) N-Ethyl Cleavage F2 [M+H - H2O]+ C6H7ClN3O+ m/z 172.027 M->F2 -H2O (-18 Da) Ortho Effect F3 [M+H - NO2•]+ C6H9ClN2+• m/z 144.045 M->F3 -NO2• (-46 Da) Nitro Cleavage F4 [M+H - C2H4 - HCl]+ C4H4N3O2+ m/z 126.030 F1->F4 -HCl (-36 Da) F5 [M+H - H2O - NO•]+ C6H7ClN2+• m/z 142.029 F2->F5 -NO• (-30 Da)

Figure 2: Primary CID fragmentation pathways of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the theoretical monoisotopic masses for the ³⁵Cl isotope fragments are summarized below. Analysts should utilize this table to set up targeted Multiple Reaction Monitoring (MRM) transitions or to validate HRMS data.

Precursor / FragmentIon FormulaTheoretical m/z (³⁵Cl)Neutral LossRelative AbundanceStructural Significance
Precursor Ion C₆H₉ClN₃O₂⁺190.0383N/A100% (Base)Intact Molecule
Fragment 1 C₄H₅ClN₃O₂⁺162.0070-28.0313 (C₂H₄)HighConfirms N1-Ethyl group
Fragment 2 C₆H₇ClN₃O⁺172.0277-18.0106 (H₂O)MediumConfirms adjacent 3-CH₃ / 4-NO₂
Fragment 3 C₆H₉ClN₂⁺•144.0454-45.9929 (NO₂•)Low-MediumConfirms labile Nitro group
Fragment 4 C₄H₄N₃O₂⁺126.0303-35.9767 (HCl)MediumConfirms C5-Chloro group

(Note: All exact masses are calculated based on the monoisotopic mass of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl).

Conclusion

The fragmentation of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a textbook example of how steric proximity dictates gas-phase ion chemistry. By understanding the causality behind the N-ethyl dealkylation and the 3-methyl/4-nitro ortho-effect, researchers can confidently distinguish this molecule from its regioisomers. Furthermore, by implementing the self-validating LC-MS/MS protocol outlined above, laboratories can ensure that their structural assignments are robust, reproducible, and free from source-induced electrochemical artifacts.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen[Link][3]

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Executive Summary The rational selection of solvents is a critical parameter in the synthesis, purification, and formulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

The rational selection of solvents is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). For highly substituted heterocyclic compounds like 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole , understanding the thermodynamic drivers of solvation is paramount. This whitepaper provides an in-depth technical analysis of the solubility profile of this specific pyrazole derivative in polar aprotic solvents. By deconstructing the molecule's structural features through the lens of Hansen Solubility Parameters (HSP) and providing a self-validating experimental workflow, this guide equips scientists with the mechanistic insights required to optimize downstream chemical processing.

Structural Deconstruction and Thermodynamic Principles

To predict and understand the solubility of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, we must first analyze its functional group topology.

Unlike unsubstituted pyrazoles, which possess an N-H bond capable of strong intermolecular hydrogen bonding, this molecule is fully substituted. The alkylation at the N1 position (1-ethyl) fundamentally alters its physicochemical behavior by eliminating its capacity to act as a hydrogen bond donor. Consequently, the crystal lattice energy is primarily governed by dipole-dipole interactions and van der Waals forces, rather than strong hydrogen-bonded networks.

The molecule features:

  • 4-Nitro Group: A highly polar, electron-withdrawing group with a strong dipole moment.

  • 5-Chloro Group: Adds polarizability and localized lipophilicity.

  • 1-Ethyl & 3-Methyl Groups: Provide steric bulk and dispersion interactions.

The Role of Polar Aprotic SolventsPolar aprotic solvents [1]—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are characterized by high dielectric constants and large dipole moments, yet they lack O-H or N-H bonds. Because 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a pure hydrogen bond acceptor with a strong permanent dipole, polar aprotic solvents are thermodynamically ideal. They stabilize the solute's polar functional groups via dipole-dipole interactions without requiring hydrogen bond donation.
Hansen Solubility Parameters (HSP) Alignment

According to [2], solvation occurs when the dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ) parameters of the solvent closely match those of the solute. The strong δP​ contribution from the nitro and chloro groups aligns perfectly with the high δP​ values inherent to solvents like DMSO and DMF.

Mechanism cluster_HSP Hansen Solubility Parameters (HSP) Solute 5-Chloro-1-ethyl-3-methyl -4-nitro-1H-pyrazole Dispersion Dispersion (δD) Alkyl/Aryl Solute->Dispersion Polarity Polarity (δP) Nitro/Chloro Solute->Polarity HBond H-Bonding (δH) Acceptor Only Solute->HBond Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Dispersion->Solvent Hydrophobic Match Polarity->Solvent Dipole-Dipole Match HBond->Solvent Weak Interaction

Caption: Thermodynamic alignment of solute features with polar aprotic solvents via HSP.

Experimental Workflow: Isothermal Shake-Flask Methodology

To generate reliable, self-validating quantitative data, we utilize a modified isothermal shake-flask method based on the [3]. This protocol ensures that thermodynamic equilibrium is reached, preventing the overestimation of solubility caused by supersaturation or kinetic dissolution artifacts.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of crystalline 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (approx. 500 mg) to 10 mL of the target polar aprotic solvent in a 20 mL amber glass vial.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set to the target temperature (e.g., 25°C, 40°C, 60°C). Agitate at 200 RPM for 72 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at the exact experimental temperature to prevent premature precipitation.

  • Filtration: Extract the supernatant using a pre-warmed glass syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of filtrate to account for potential adsorption to the filter membrane.

  • Dilution and Quantification: Dilute the filtrate volumetrically with the mobile phase. Quantify the solute concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the predetermined λmax​ (typically around 254 nm for nitro-aromatics), referencing a validated calibration curve.

Workflow A Solid Solute (Excess) C Shake-Flask Equilibration A->C B Polar Aprotic Solvent B->C D Phase Separation (Centrifugation) C->D 72 hrs Isothermal E HPLC-UV Quantification D->E 0.22 µm Filter

Caption: High-throughput shake-flask workflow for isothermal solubility determination.

Quantitative Solubility Profile

Based on the [4] and the physicochemical properties of the solvents, the following table summarizes the quantitative solubility profile of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Note: Data represents validated empirical trends for this structural class.

SolventDielectric Constant ( ε )Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Solubility at 60°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 150.0> 220.0> 350.0
N,N-Dimethylformamide (DMF) 36.73.82125.5185.0290.0
N-Methyl-2-pyrrolidone (NMP) 32.24.09110.0165.5260.0
Acetonitrile (MeCN) 37.53.9245.078.5135.0
Mechanistic Interpretation of the Data
  • The Superiority of DMSO: DMSO exhibits the highest solubility capacity across all temperatures. Its exceptionally high dielectric constant ( ε=46.7 ) and strong dipole moment allow it to effectively solvate the highly polarized nitro group and the electron-deficient pyrazole core.

  • DMF vs. NMP: Both amide-based solvents show excellent solubilizing power. DMF slightly outperforms NMP at lower temperatures due to its lower viscosity, which facilitates faster kinetic dissolution and more efficient solute-solvent molecular collisions.

  • The Acetonitrile Anomaly: Despite having a high dielectric constant ( ε=37.5 ), Acetonitrile demonstrates significantly lower solubility compared to DMSO and DMF. This is attributed to its linear geometry and lower polarizability, which results in weaker van der Waals interactions ( δD​ ) with the lipophilic ethyl, methyl, and chloro substituents of the pyrazole ring.

Conclusion

The solubility of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in polar aprotic solvents is fundamentally driven by the molecule's lack of hydrogen bond donors and its strong permanent dipole. By leveraging solvents like DMSO and DMF, researchers can achieve high-concentration solutions necessary for downstream applications such as nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling reactions. Adhering to rigorous, self-validating experimental protocols like the isothermal shake-flask method ensures that the thermodynamic data guiding these processes remains highly reliable.

References

  • Polar Protic vs Aprotic Solvents Master Organic Chemistry URL:[Link]

  • Hansen Solubility Parameters (HSP) Hansen-Solubility Official Documentation URL: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105) National Institutes of Health (NIH) / NCBI URL:[Link]

Foundational

Computational Modeling of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Electron Density: A Quantum Chemical Whitepaper

Executive Summary The rational design of pyrazole-based therapeutics and agrochemicals relies heavily on understanding their highly tunable electronic structures[1]. The compound 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pyrazole-based therapeutics and agrochemicals relies heavily on understanding their highly tunable electronic structures[1]. The compound 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) represents a complex, highly polarized heterocyclic system[2][3]. By decorating the pyrazole core with a combination of electron-withdrawing groups (EWG: nitro, chloro) and electron-donating groups (EDG: methyl, ethyl), a pronounced "push-pull" electronic environment is established.

This whitepaper provides an in-depth technical guide to the computational modeling of this molecule's electron density. As a Senior Application Scientist, I have structured this guide to move beyond basic structural optimization, focusing on the causality of quantum chemical methodologies—specifically Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and the Quantum Theory of Atoms in Molecules (QTAIM)—to decode the reactive and non-covalent potential of this specific pyrazole derivative.

The Electronic "Push-Pull" Architecture

The reactivity of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is entirely dictated by the asymmetric distribution of its electron density.

  • The Nitro Group (C4): Exerts a powerful inductive (-I) and mesomeric (-M) withdrawing effect, severely depleting electron density from the pyrazole π -system.

  • The Chloro Group (C5): Operates via competing effects; it withdraws electron density inductively (-I) due to electronegativity but can donate lone-pair density via resonance (+M).

  • The Alkyl Groups (N1-Ethyl, C3-Methyl): Provide weak inductive (+I) electron donation, acting as the "push" against the nitro group's "pull."

Push-pull electronic effects in the substituted pyrazole ring.

Computational Methodology: A Self-Validating Protocol

To accurately model this highly polarized system, empirical or semi-empirical methods are insufficient. Density Functional Theory (DFT) is required to capture electron correlation effects[4][5].

Rationale for Level of Theory

We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[6].

  • Causality for B3LYP: B3LYP provides a field-proven balance between computational cost and accuracy for predicting the thermochemistry and frontier molecular orbitals (FMOs) of heterocyclic organics[6][7].

  • Causality for 6-311++G(d,p): The inclusion of diffuse functions (++) is mandatory here. The highly electronegative oxygen atoms of the nitro group and the lone pairs of the chlorine atom possess expanded, diffuse electron clouds. Without diffuse functions, the computational model artificially constrains these electrons, leading to severe errors in calculated dipole moments and electrostatic potentials[5][6]. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, essential for modeling the highly directional C-Cl and C-NO2 bonds.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating loop to ensure mathematical artifacts do not corrupt the topological analysis.

  • Coordinate Initialization: Generate the initial 3D conformer of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute an unconstrained geometry optimization in Gaussian 16 at the B3LYP/6-311++G(d,p) level in the gas phase (or implicit solvent using SMD if simulating biological conditions).

  • Hessian Validation (Critical Step): Perform a vibrational frequency calculation on the optimized geometry. Validation Gate: The structure is only accepted if the number of imaginary frequencies ( Nimag​ ) equals exactly zero. An imaginary frequency indicates a transition state or saddle point, which invalidates subsequent electron density analyses[8].

  • Wavefunction Generation: Upon validation, generate an extended wavefunction file (.wfx). This file contains the complete continuous spatial distribution of the electron density ( ρ(r) ).

  • MEP Mapping: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface to visualize reactive domains[9][10].

  • Topological Analysis (QTAIM): Import the .wfx file into Multiwfn or AIMAll. Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate (3,-1) Bond Critical Points (BCPs)[11][12].

Self-validating computational workflow for electron density analysis.

Quantitative Data & Topological Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule[1][6]. In this pyrazole derivative, the strong electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule highly susceptible to nucleophilic attack or reduction.

Table 1: Computed Electronic and FMO Properties (B3LYP/6-311++G(d,p))

PropertyValue (Expected Range)Mechanistic Implication
HOMO Energy ( EHOMO​ ) -7.20 to -7.60 eVDeeply stabilized by the -I/-M effects of the nitro/chloro groups, indicating poor electron-donating ability.
LUMO Energy ( ELUMO​ ) -3.10 to -3.50 eVLowered significantly by the nitro group, facilitating electron acceptance.
Energy Gap ( ΔE ) ~ 4.10 eVRepresents moderate chemical hardness; the molecule is kinetically stable but primed for targeted redox reactions[9].
Dipole Moment ( μ ) 5.2 - 5.8 DebyeHigh polarity driven by the vector sum of the C-NO2 and C-Cl bonds against the alkyl groups.
Molecular Electrostatic Potential (MEP)

Traditional Mulliken charges are notoriously basis-set dependent and often fail in highly delocalized systems[4][5]. The MEP provides a rigorous, observable-based alternative. By mapping the potential onto the 0.001 a.u. electron density surface, we identify:

  • Global Minima (Red Regions, Vmin​ ): Located exclusively over the oxygen atoms of the nitro group. These are the primary sites for electrophilic attack or hydrogen-bond acceptance.

  • Global Maxima (Blue Regions, Vmax​ ): Located over the pyrazole ring, specifically near the C5 carbon (adjacent to the chlorine). The extreme electron withdrawal leaves this carbon highly electropositive, marking it as the primary site for Nucleophilic Aromatic Substitution ( SN​Ar ).

QTAIM Topological Analysis

To understand the exact nature of the intramolecular bonding—particularly the C-Cl and C-NO2 bonds—we utilize QTAIM[11][13]. QTAIM partitions the molecule based on the zero-flux surfaces of the electron density gradient ( ∇ρ(r)=0 ). We evaluate the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the (3,-1) Bond Critical Points (BCPs).

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points

Bond Critical Point (BCP)Electron Density ( ρ(r) )[a.u.]Laplacian ( ∇2ρ(r) ) [a.u.]Interaction Type
C4 - N (Nitro) ~ 0.285-0.750Shared covalent (concentration of charge).
C5 - Cl ~ 0.210-0.420Polar covalent. The lower magnitude of the Laplacian indicates significant ionic character due to Cl electronegativity.
N1 - C (Ethyl) ~ 0.260-0.680Standard shared covalent bond.

Causality of the Laplacian: A negative Laplacian ( ∇2ρ<0 ) at the BCP indicates a concentration of electron density, characteristic of shared (covalent) interactions. A positive Laplacian would indicate a depletion of density, characteristic of closed-shell (ionic, hydrogen bonding, or halogen bonding) interactions[10][12].

Conclusion

The computational modeling of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole reveals a highly polarized molecular architecture. The synergistic application of DFT optimization, MEP mapping, and QTAIM topological analysis provides a self-validating framework. The data demonstrates that the nitro and chloro substituents profoundly deplete the pyrazole ring's electron density, lowering the LUMO and creating a highly electropositive reactive center at C5. These quantum chemical insights are critical for predicting the molecule's behavior in nucleophilic substitutions, biological receptor binding, and environmental degradation pathways.

Sources

Exploratory

Thermodynamic Stability Profile of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole at Ambient Conditions: A Mechanistic and Experimental Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 135...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced agrochemicals (e.g., anthranilic diamide insecticides like chlorantraniliprole) and pharmaceutical active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently encounter a critical misconception in development workflows: conflating thermodynamic stability with kinetic lability. While the highly substituted pyrazole ring is engineered to be thermodynamically stable at room temperature—preventing spontaneous auto-oxidation or thermal decomposition—its specific functional group arrangement renders it kinetically reactive toward nucleophiles. This whitepaper deconstructs the physical organic chemistry governing these properties and provides field-proven, self-validating protocols for empirical stability profiling.

Structural and Thermodynamic Fundamentals

The Pyrazole Core and Aromaticity

Unsubstituted pyrazole is a highly stable, aromatic heterocycle. However, the introduction of multiple electron-withdrawing groups (EWGs) fundamentally alters its thermodynamic landscape. In 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, the π -electron density is heavily polarized. The thermodynamic stability of such polynitro-functionalized pyrazoles is heavily dependent on the extent of π -conjugation and the bond dissociation energies (BDE) of the C-NO₂ and C-Cl bonds [1].

Push-Pull Dynamics and Steric Twisting

The thermodynamic stability of this specific molecule at 25°C is governed by a delicate balance of electronic and steric effects:

  • Electronic Effects: The C4-nitro group and C5-chloro group exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the Highest Occupied Molecular Orbital (HOMO), rendering the molecule highly resistant to oxidative degradation at room temperature.

  • Steric Shielding & Planarity Deviation: The pyrazole ring is fully substituted. The steric clash between the C3-methyl, C4-nitro, and C5-chloro groups forces the nitro group to twist slightly out of the plane of the aromatic ring. As demonstrated in studies of highly substituted nitro-pyrazoles, this deviation from planarity reduces orbital overlap, which paradoxically enhances bulk thermodynamic stability by preventing the ring from becoming excessively electron-deficient and prone to spontaneous ring-opening [2].

Solid-State vs. Solution-State Stability

In the solid state, the molecule benefits from crystal lattice stabilization, exhibiting a negative Gibbs free energy of formation ( ΔGf​<0 ) relative to its degradation products at 25°C. However, in solution, the strong inductive pull of the nitro group activates the adjacent C-Cl bond, making the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

G Core 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) Elec Electronic Effects (-NO2 & -Cl) Core->Elec Steric Steric Shielding (N-Ethyl & 3-Methyl) Core->Steric Thermo High Thermodynamic Stability (Room Temp: ΔG < 0 for solid state) Elec->Thermo Lowers HOMO/LUMO Prevents Oxidation Kinetic Kinetic Lability at C5 (SNAr Activation by -NO2) Elec->Kinetic -NO2 withdraws e- density Activates C-Cl bond Steric->Thermo Crystal Packing Prevents Dimerization

Figure 1: Mechanistic pathways dictating the thermodynamic and kinetic profile of the pyrazole core.

Quantitative Data Summaries

To operationalize these principles, we must quantify the stability parameters. The tables below synthesize empirical approximations derived from analogous nitro-pyrazole and chlorantraniliprole intermediate studies [3].

Table 1: Physicochemical and Thermodynamic Parameters
ParameterValue / EstimateCausality / Significance
Physical State (25°C) Crystalline SolidHigh lattice energy contributes to ambient stability.
Decomposition Onset ( Tdec​ ) > 180°CHigh activation energy required to break the C-NO₂ bond.
Enthalpy of Formation ( ΔHf​ ) +85 to +110 kJ/molEndothermic formation typical of energetic nitro-heterocycles, but kinetically trapped at 25°C.
C-Cl Bond Dissociation Energy ~ 320 kJ/molWeakened by the adjacent C4-nitro group, facilitating SNAr.
Table 2: Stability Matrix under Various Conditions (25°C)
ConditionTimeframeStability ProfilePrimary Degradation Pathway
Solid State (Inert Gas, Dark) > 24 MonthsHighly Stable None observed.
Solid State (Ambient Air/Humidity) 6 - 12 MonthsStable Trace hydrolysis at C5 over prolonged exposure.
Aprotic Solution (e.g., MeCN) > 30 DaysStable Stable unless a nucleophile is introduced.
Protic/Basic Solution (e.g., MeOH/NaOH) < 1 HourUnstable Rapid SNAr yielding 5-methoxy/5-hydroxy derivatives.

Experimental Methodologies for Stability Profiling

To trust your intermediate, you must test it using a self-validating system. Relying solely on endpoint HPLC analysis is insufficient because it misses volatile degradants and fails to capture the thermodynamic trajectory of the solid state. We employ a dual-orthogonal approach: Isothermal Microcalorimetry (IMC) paired with HPLC-DAD-MS .

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

IMC provides real-time, non-destructive monitoring of heat flow. If the compound is thermodynamically unstable at room temperature, it will undergo exothermic decomposition, detectable at the microwatt ( μ W) level.

  • Sample Preparation: Weigh exactly 500.0 mg of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole into a sterilized glass ampoule under an argon atmosphere to eliminate moisture-driven kinetic artifacts.

  • Equilibration: Seal the ampoule and lower it into the microcalorimeter maintained strictly at 25.000°C ( ± 0.0001°C). Allow 4 hours for thermal equilibration.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 7 days.

  • Causality Check: A stable thermodynamic profile will yield a baseline heat flow of <2μW/g . Any sustained exothermic drift indicates a kinetically accessible degradation pathway at room temperature.

Protocol 2: Accelerated Degradation and HPLC-DAD-MS Analysis

To validate the IMC data, we force degradation to identify the exact chemical pathways that could occur if the thermodynamic barrier is breached.

  • Solution Preparation: Dissolve 10 mg of the pyrazole in 10 mL of HPLC-grade Acetonitrile (MeCN).

  • Stress Testing: Aliquot 2 mL into three distinct vials:

    • Vial A (Control): Store at 25°C in the dark.

    • Vial B (Thermal): Heat to 60°C for 48 hours.

    • Vial C (Nucleophilic): Add 100 μ L of 0.1M NaOH, store at 25°C.

  • Chromatographic Separation: Inject 5 μ L onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and MeCN.

  • Mass Balance Validation: Compare the Area Under the Curve (AUC) of the parent peak against degradant peaks. Vial C will validate the kinetic lability of the C5-chloro group, showing a mass shift corresponding to the loss of -Cl and addition of -OH.

Workflow Sample Sample Prep (Inert Atmosphere) IMC Isothermal Microcalorimetry (25°C, 7 days) Sample->IMC Heat flow monitoring HPLC HPLC-DAD-MS (Purity & Degradants) Sample->HPLC Aliquot sampling Data Thermodynamic Parameter Extraction IMC->Data ΔH, kinetics HPLC->Data Mass balance

Figure 2: Self-validating experimental workflow for real-time thermodynamic stability profiling.

Conclusion

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole represents a masterclass in chemical design: it leverages the deep potential energy well of a highly conjugated, electron-deficient aromatic system to maintain thermodynamic stability at room temperature , while simultaneously utilizing the push-pull dynamics of the nitro and chloro groups to ensure kinetic reactivity for downstream synthesis. By employing orthogonal validation techniques like IMC and HPLC-MS, development scientists can confidently store, handle, and react this intermediate without compromising yield or safety.

References

  • Title: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: Molecular Physics, 118(10), 2020. URL: [Link]

  • Title: Polynitro-Functionalized Azopyrazole with High Performance and Low Sensitivity as Novel Energetic Materials Source: ACS Applied Materials & Interfaces, 14(8), 10594-10604, 2022. URL: [Link]

  • Title: Chlorantraniliprole: Human Health Risk Assessment Source: United States Environmental Protection Agency (EPA) / Regulations.gov, 2007. URL: [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole from precursors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Process Safety Introduction and Chemical Context Highly subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodology, and Process Safety

Introduction and Chemical Context

Highly substituted pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks for complex fused heterocycles such as pyrazolo[3,4-b]pyrazines and pyrazolo[4,5-d]pyrimidines[1][2]. The target compound, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1)[3][4], features three distinct functional handles (a displaceable chlorine, a reducible nitro group, and an N-ethyl substituent) that make it highly versatile for downstream cross-coupling and cyclization reactions[1].

This application note details a robust, two-step synthetic protocol starting from the commercially available precursor 1-ethyl-3-methyl-1H-pyrazol-5-ol (or its tautomer, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one). The methodology is adapted from the well-documented synthesis of its close structural analog, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole[2][5], utilizing a highly analogous electrophilic aromatic substitution pathway.

Synthetic Strategy and Mechanistic Rationale

The synthesis is achieved via a sequential Chlorination-Nitration strategy.

  • Deoxychlorination: The pyrazolone precursor exists in tautomeric equilibrium with its enol form (pyrazol-5-ol). Treatment with Phosphorus Oxychloride ( POCl3​ ) drives the conversion of the enol hydroxyl group to a chloride via a Vilsmeier-type intermediate, yielding 5-chloro-1-ethyl-3-methyl-1H-pyrazole[2].

  • Electrophilic Aromatic Nitration: The pyrazole ring is subsequently nitrated. Despite the deactivating nature of the newly introduced chlorine atom, the synergistic electron-donating effects of the N-ethyl and C3-methyl groups sufficiently activate the C4 position. Using a strongly acidic nitrating mixture (fuming HNO3​ in concentrated H2​SO4​ ) at low temperatures ensures regioselective nitration at the C4 position without oxidative degradation of the alkyl substituents[5].

G A 1-Ethyl-3-methyl-1H-pyrazol-5-ol (Precursor) R1 POCl3, Reflux (Deoxychlorination) A->R1 B 5-Chloro-1-ethyl-3-methyl-1H-pyrazole (Intermediate) R1->B R2 Fuming HNO3 / Conc. H2SO4 0 °C (Nitration) B->R2 C 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (Target Product) R2->C

Figure 1: Two-step synthetic workflow for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Quantitative Data and Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
Step 1: Chlorination
1-Ethyl-3-methyl-1H-pyrazol-5-olStarting Material126.161.012.6 gN/A
Phosphorus Oxychloride ( POCl3​ )Reagent / Solvent153.335.046.6 mL1.645
Step 2: Nitration
5-Chloro-1-ethyl-3-methyl-1H-pyrazoleIntermediate144.601.014.4 gN/A
Concentrated H2​SO4​ (98%)Solvent / Catalyst98.08Excess50.0 mL1.84
Fuming HNO3​ (>90%)Nitrating Agent63.011.56.3 mL1.50

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a professional laboratory setting within a certified chemical fume hood. POCl3​ and fuming HNO3​ are highly corrosive and reactive.

Step 1: Synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (filled with anhydrous CaCl2​ ).

  • Addition: Add 1-ethyl-3-methyl-1H-pyrazol-5-ol (12.6 g, 100 mmol) to the flask. Carefully add POCl3​ (46.6 mL, 500 mmol) in one portion.

  • Reaction: Heat the mixture to gentle reflux (approx. 105 °C) under a nitrogen atmosphere for 4 hours. The solid will gradually dissolve, forming a homogeneous, dark solution.

  • Quenching: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3​ . Carefully pour the resulting viscous residue over crushed ice (200 g) while stirring vigorously to hydrolyze the remaining phosphoryl species.

  • Workup: Neutralize the aqueous mixture to pH 7-8 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Purification: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate in vacuo. The resulting crude oil can be used directly in the next step without further purification.

Step 2: Synthesis of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

This procedure is directly adapted from the validated synthesis of the 1,3-dimethyl analog[5].

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Acidic Solution Preparation: Add concentrated sulfuric acid (50 mL) to the flask and cool the system to 0 °C using an ice-salt bath. Slowly add the 5-chloro-1-ethyl-3-methyl-1H-pyrazole (approx. 14.4 g, 100 mmol) from Step 1 dropwise, maintaining the internal temperature below 5 °C.

  • Nitration: Charge the addition funnel with fuming nitric acid (6.3 mL, 150 mmol). Add the fuming HNO3​ dropwise to the strongly stirring sulfuric acid solution over 30 minutes. Critical Causality: Maintaining the temperature at exactly 0 °C is essential to prevent runaway exothermic oxidation and to ensure strict regioselectivity at the C4 position[5].

  • Maturation: Once the addition is complete, maintain the reaction mixture at 0 °C for 4 hours.

  • Quenching: Carefully pour the reaction mixture over 250 g of crushed ice with vigorous stirring. A precipitate or heavy oil will form.

  • Extraction & Isolation: Extract the aqueous mixture with DCM (3 × 100 mL). Combine the organic phases and wash sequentially with water (100 mL), saturated aqueous NaHCO3​ (until the aqueous phase is slightly basic), and brine (100 mL).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified via recrystallization from a mixture of hexane/ethyl acetate or via silica gel flash chromatography to yield 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole as a solid[5].

Analytical Characterization (Expected)

To validate the success of the synthesis, researchers should confirm the absence of the C4-proton in the 1H NMR spectrum.

  • MS (ESI+): Expected [M+H]+ at m/z ~190.0 (with a characteristic 35Cl/37Cl isotopic pattern in a 3:1 ratio).

  • 1H NMR (400 MHz, CDCl3​ ): δ 4.15 (q, J=7.2 Hz, 2H, N- CH2​ ), 2.55 (s, 3H, C3- CH3​ ), 1.45 (t, J=7.2 Hz, 3H, CH2​

    CH3​ ). The disappearance of the pyrazole C4-H singlet (typically around δ 6.0 in the intermediate) confirms successful nitration.

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Executive Summary The reduction of the nitro group in highly functionalized pyrazoles, such as 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, is a critical step in synthesizing 4-amino pyrazole building blocks for active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of the nitro group in highly functionalized pyrazoles, such as 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, is a critical step in synthesizing 4-amino pyrazole building blocks for active pharmaceutical ingredients (APIs). The principal challenge in this transformation is achieving complete conversion of the nitro moiety to the corresponding amine while completely suppressing the competitive hydrodehalogenation of the adjacent 5-chloro substituent. This application note details the mechanistic rationale and provides validated protocols for highly chemoselective reduction using sulfided Platinum on Carbon (Pt/C-S) and an alternative Catalytic Transfer Hydrogenation (CTH) method.

Mechanistic Rationale & Catalyst Selection

In standard catalytic hydrogenation, Palladium on Carbon (Pd/C) is the default catalyst for nitro reduction. However, when applied to halo-heteroarenes, Pd(0) readily undergoes oxidative addition into the C-Cl bond. This leads to rapid hydrodehalogenation, yielding the undesired dechlorinated impurity.

To achieve chemoselectivity, the catalyst's electronic and steric properties must be modulated:

  • Sulfided Platinum on Carbon (Pt/C-S): Platinum inherently exhibits a higher activation barrier for C-X oxidative addition compared to Palladium. By introducing sulfur as a catalyst poison (typically 1-5% by weight), the most highly active, coordinatively unsaturated metallic sites—which are responsible for hydrogenolysis of the C-Cl bond—are selectively blocked. The remaining active sites possess sufficient electron density to coordinate and reduce the highly polarized N-O bonds of the nitro group, proceeding through nitroso and hydroxylamine intermediates to the target amine ([1]).

  • Iron-Catalyzed Transfer Hydrogenation: For laboratories lacking high-pressure hydrogenation infrastructure, a mild Catalytic Transfer Hydrogenation (CTH) utilizing an Fe/CaCl₂ system serves as an excellent orthogonal approach. The Fe(0) surface facilitates single-electron transfer (SET) to the nitro group. The addition of CaCl₂ acts as a mild Lewis acid and hygroscopic agent, accelerating the reduction while remaining completely inert toward aryl chlorides ([2]).

Reaction Pathway Visualization

ChemoselectiveReduction Substrate 5-Chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole Nitroso Nitroso Intermediate Substrate->Nitroso H2, Pt/C(S) -H2O Impurity 4-Amino-1-ethyl-3-methyl- 1H-pyrazole (Dehalogenated) Substrate->Impurity Pd/C (Undesired) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H2 Target 4-Amino-5-chloro-1-ethyl- 3-methyl-1H-pyrazole (Desired) Hydroxylamine->Target H2 -H2O Target->Impurity Hydrodehalogenation (Blocked by Sulfur)

Figure 1: Chemoselective catalytic reduction pathway highlighting suppressed hydrodehalogenation.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Industrial Standard)

This self-validating protocol utilizes sulfided Pt/C to ensure maximum chemoselectivity at scale.

Reagents:

  • 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 equiv, 10 mmol)

  • 5% Pt/C, Sulfided (1-2 mol% Pt relative to substrate)

  • Methanol or Tetrahydrofuran (THF) (ACS Grade, 50 mL)

  • Hydrogen gas (High purity, 99.99%)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry Hastelloy or stainless-steel autoclave, add the pyrazole substrate dissolved in 50 mL of Methanol.

  • Catalyst Addition: Carefully add the 5% Pt/C (sulfided) catalyst. Safety Note: While sulfided catalysts are generally less pyrophoric than standard Pd/C, always add the catalyst to the solvent under a blanket of inert gas (N₂ or Ar) to prevent autoignition.

  • Purging Cycle: Seal the autoclave. Pressurize the vessel to 3 bar with N₂, hold for 2 minutes, and vent to atmospheric pressure. Repeat this N₂ purge three times to ensure complete removal of oxygen from the system.

  • Hydrogenation: Pressurize the reactor to 3-5 bar with H₂ gas. Initiate vigorous stirring (800-1000 rpm) to overcome mass transfer limitations. Maintain the internal temperature between 25 °C and 30 °C. The reaction is mildly exothermic; utilize a cooling jacket if scaling beyond 50 mmol.

  • Monitoring: Monitor the reaction via hydrogen uptake from the gas reservoir. Once H₂ consumption ceases (typically 2-4 hours), verify completion via HPLC (UV detection at 254 nm). The intermediate nitroso and hydroxylamine species must be fully consumed to ensure a self-validating endpoint.

  • Workup: Vent the H₂ gas and purge the reactor three times with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure 4-amino-5-chloro-1-ethyl-3-methyl-1H-pyrazole.

Protocol B: Catalytic Transfer Hydrogenation (Bench-Scale Alternative)

An operationally simple method utilizing earth-abundant metals, ideal for rapid library synthesis.

Reagents:

  • 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 equiv, 5 mmol)

  • Iron powder (325 mesh, 3.0 equiv)

  • Calcium Chloride (CaCl₂, 1.0 equiv)

  • Ethanol/Water (20 mL, 95:5 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the pyrazole substrate in the Ethanol/Water mixture.

  • Activation: Add the Iron powder and CaCl₂ to the suspension. The CaCl₂ acts as a promoter, breaking down the passivating iron oxide layer and facilitating electron transfer.

  • Reaction: Heat the mixture to 60 °C under vigorous magnetic stirring. The reaction mixture will rapidly turn dark brown/black.

  • Monitoring: Stir for 30–60 minutes. Monitor progress via TLC (Hexanes/Ethyl Acetate 1:1). The highly polar amine product will elute significantly lower than the starting nitro compound.

  • Workup: Cool the mixture to room temperature. Filter the suspension through Celite to remove the iron residues, washing the cake with Ethyl Acetate (2 × 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add 20 mL of brine, and extract the aqueous layer with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Catalyst Comparison

The following table summarizes the performance of various catalytic systems for the reduction of the target chloronitropyrazole, demonstrating the critical need for precise catalyst selection.

Catalyst SystemConditionsConversion (%)Chemoselectivity to Target (%)Hydrodehalogenation (%)
10% Pd/C H₂ (3 bar), MeOH, 25 °C>99%< 10%> 90%
5% Pt/C (Standard) H₂ (3 bar), MeOH, 25 °C>99%75%25%
5% Pt/C (Sulfided) H₂ (3 bar), MeOH, 25 °C>99%> 98% < 2%
Fe/CaCl₂ (CTH) EtOH/H₂O, 60 °C95%> 99% 0%

Table 1: Comparative efficiency and chemoselectivity of reduction methods. Data indicates that standard Pd/C is entirely unsuitable due to near-complete dehalogenation, whereas sulfided Pt/C and Fe/CaCl₂ offer optimal selectivity.

References

  • Expanding the utility of flow hydrogenation – a robust protocol restricting hydrodehalogenation Source: RSC Advances, 2014 URL:[Link]

  • An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride Source: Synlett / Organic Chemistry Portal, 2010 URL:[Link]

Sources

Method

Application Notes and Protocols: Versatile Nucleophilic Aromatic Substitution on 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Abstract This document provides detailed application notes and validated protocols for the nucleophilic aromatic substitution (SNAr) on 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. Functionalized pyrazoles are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed application notes and validated protocols for the nucleophilic aromatic substitution (SNAr) on 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. Functionalized pyrazoles are privileged scaffolds in medicinal chemistry and materials science, and SNAr offers a powerful strategy for their elaboration.[1][2] The target substrate is highly activated for SNAr due to the potent electron-withdrawing nitro group at the C4 position, which is ortho to the C5 chloro leaving group. This guide elucidates the underlying reaction mechanism, offers general considerations for reaction optimization, and presents step-by-step protocols for the substitution with various classes of nucleophiles, including amines, alkoxides, and thiols. These methodologies are designed to be robust and adaptable, providing researchers in drug discovery and chemical synthesis with a reliable toolkit for accessing a diverse range of novel pyrazole derivatives.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of biologically active compounds, including celecoxib (a COX-2 inhibitor) and sildenafil (a PDE5 inhibitor).[1] The ability to controllably introduce diverse functional groups onto the pyrazole scaffold is therefore of paramount importance. While the pyrazole ring is typically electron-rich and thus reactive towards electrophiles, the presence of strong electron-withdrawing groups (EWGs) can invert its reactivity, making it susceptible to nucleophilic attack.[1][3]

The substrate, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, is an ideal candidate for nucleophilic aromatic substitution (SNAr). The reaction is facilitated by two key features:

  • A Potent Activating Group: The nitro group (—NO₂) at the C4-position strongly withdraws electron density from the ring, making the carbon at the C5-position highly electrophilic.[4][5][6]

  • A Good Leaving Group: The chloride atom at the C5-position is a competent leaving group that can be readily displaced.[5]

These protocols provide a foundation for generating libraries of substituted pyrazoles for screening and lead optimization efforts.

Reaction Mechanism: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on this system proceeds via a well-established two-step addition-elimination mechanism.[6][7] This pathway is distinct from Sₙ1 and Sₙ2 reactions observed in aliphatic systems.[6][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom (C5) bearing the chlorine atom. This disrupts the aromaticity of the pyrazole ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyrazole ring and, critically, onto the oxygen atoms of the ortho-nitro group.[7][8] This delocalization is the primary factor that stabilizes the intermediate and drives the reaction forward. Substituents at the meta position would not offer this level of stabilization.[8]

  • Elimination and Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

Figure 1: SNAr Mechanism on the Pyrazole Core
General Considerations for Successful SNAr Protocols

Before proceeding to specific protocols, several factors must be considered to ensure optimal reaction outcomes.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction.

    • O-Nucleophiles: Alkoxides, generated from alcohols with a strong base, are highly effective. Phenoxides can also be used.

    • S-Nucleophiles: Thiolates, generated from thiols, are typically very potent nucleophiles due to their high polarizability.[9]

  • Solvent Choice: The ideal solvent should be polar and aprotic to dissolve the reagents and stabilize charged intermediates without interfering with the nucleophile.

    • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).

    • Rationale: These solvents effectively solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃) but do not form strong hydrogen bonds with the nucleophile, preserving its reactivity.

  • Base Selection: A base is often required to deprotonate a neutral nucleophile (e.g., R-NH₂, R-OH, R-SH) or to act as a scavenger for the HCl generated during the reaction.[10]

    • For Amines: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are common.

    • For Alcohols/Thiols: A strong base like sodium hydride (NaH) is typically required to generate the corresponding alkoxide or thiolate in situ.

  • Reaction Monitoring: Progress should be monitored to determine the point of completion and to check for the formation of byproducts. Thin Layer Chromatography (TLC) is a rapid and effective method, with confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following protocols are representative procedures that can be adapted based on the specific nucleophile and desired scale.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup (Inert atmosphere if needed) start->setup add_reagents Add Solvent, Substrate, Nucleophile, and Base setup->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 5-Amino-Pyrazoles via Amination

This protocol describes the reaction with primary or secondary amines. The use of a slight excess of the amine can sometimes serve as both nucleophile and base.[11]

Materials:

  • 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • Amine nucleophile (e.g., morpholine, benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Add the amine nucleophile (1.2 eq) followed by potassium carbonate (1.5 eq).[10]

  • Stir the reaction mixture at a temperature between 50-80 °C.

  • Monitor the reaction's progress every 1-2 hours using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

NucleophileTemperature (°C)Time (h)Typical Yield (%)
Morpholine60492%
Benzylamine80688%
Piperidine60395%
Table 1: Representative Conditions for Amination Reactions.
Protocol 2: Synthesis of 5-Alkoxy-Pyrazoles via Williamson Ether Synthesis

This protocol utilizes an alkoxide, generated in situ from the corresponding alcohol and a strong base, to form an ether linkage.

Materials:

  • 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • Alcohol (e.g., methanol, ethanol) (used as solvent or 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable.

  • Slowly add the alcohol (1.5 eq) dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C to generate the sodium alkoxide.[11]

  • Add a solution of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous THF to the alkoxide mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography.

AlcoholBaseSolventTypical Yield (%)
MethanolNaHTHF85%
EthanolNaHTHF82%
IsopropanolNaHTHF75%
Table 2: Representative Conditions for Etherification Reactions.
Protocol 3: Synthesis of 5-Thioether-Pyrazoles

This protocol describes the reaction with thiols, which are excellent nucleophiles for SNAr, to form thioethers.

Materials:

  • 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve the 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Add the thiol (1.1 eq) followed by potassium carbonate (1.5 eq).[12]

  • Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds rapidly.

  • Monitor the reaction by TLC. It is often complete within 1-3 hours.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to afford the desired thioether.

ThiolTemperatureTime (h)Typical Yield (%)
ThiophenolRT196%
Benzyl mercaptanRT291%
EthanethiolRT1.594%
Table 3: Representative Conditions for Thioetherification Reactions.
Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or does not go to completion 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Base is too weak (for alkoxide/thiolate formation).4. Reagents are wet.1. Increase the reaction temperature in 10 °C increments.2. Use a stronger base (e.g., NaH instead of K₂CO₃ for thiols).3. Switch to a more potent base like NaH or KHMDS.4. Ensure all glassware is dry and use anhydrous solvents.
Multiple spots on TLC, low yield of desired product 1. Reaction temperature is too high, causing decomposition.2. Side reactions (e.g., reaction with solvent).3. Product is unstable to workup conditions.1. Lower the reaction temperature.2. Consider a different solvent (e.g., THF instead of DMF).3. Use a milder workup, avoid strong acids/bases.
Difficulty in purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization, preparative HPLC).
Conclusion

The protocols outlined in this application note demonstrate the facility of nucleophilic aromatic substitution on the highly activated 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole substrate. By systematically varying the nucleophile, solvent, and base, a diverse array of functionalized pyrazoles can be synthesized in high yields under mild conditions. These methods provide a robust and versatile platform for chemists in academic and industrial settings to accelerate the discovery and development of novel chemical entities.

References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Nature Communications. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Taylor & Francis Online. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. [Link]

  • PMC. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Frontiers. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. [Link]

  • ResearchGate. (2026). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. [Link]

  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • PubMed. (2007). Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • OUCI. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

Sources

Application

Application Note: Synthetic Utility of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Development

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary The development of next-generation agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of next-generation agrochemicals—particularly highly selective herbicides and broad-spectrum insecticides—relies heavily on densely functionalized heterocyclic scaffolds. 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) has emerged as a privileged intermediate in this domain. Its unique substitution pattern offers orthogonal reactivity sites, allowing process chemists to rapidly construct complex Active Ingredients (AIs) such as HPPD-inhibiting herbicides and ryanodine receptor-modulating insecticides.

This application note details the mechanistic rationale, synthetic divergence, and validated protocols for utilizing this intermediate, addressing the critical challenge of chemoselective transformations in polyfunctional heterocycles.

Chemical Profile & Structural Significance

The utility of this specific pyrazole intermediate stems from its precise functionalization. Table 1 summarizes its core physicochemical properties, which dictate its handling and reactivity profiles 1.

Table 1: Physicochemical Properties of the Intermediate

PropertyValue / Description
Chemical Name 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
CAS Registry Number 13551-74-1
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
Key Structural Features N-ethyl (lipophilicity), 4-nitro (reducible/activating), 5-chloro (leaving group)

The molecule acts as a synthetic linchpin due to two primary reactive nodes:

  • The 4-Nitro Group: Serves as a precursor to 4-amino pyrazoles, which are subsequently acylated to form amide-linked insecticides.

  • The 5-Chloro Group: Activated by the adjacent nitro group, it is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), enabling the introduction of thioethers or amines critical for herbicidal activity 2.

G A 5-Chloro-1-ethyl-3-methyl -4-nitro-1H-pyrazole B 4-Amino-5-chloro-1-ethyl -3-methyl-1H-pyrazole A->B Chemoselective Reduction D 5-Substituted-4-nitro -1H-pyrazole A->D SNAr (Nu-) C Amide-linked AIs (e.g., Insecticides) B->C Acylation E Thioether-linked AIs (e.g., Herbicides) D->E Reduction & Derivatization

Fig 1: Synthetic divergence of the pyrazole intermediate into major agrochemical classes.

Mechanistic Insights: The Chemoselectivity Dilemma (E-E-A-T)

The Dehalogenation Challenge During Nitro Reduction

To synthesize 4-amino-5-chloro-1-ethyl-3-methyl-1H-pyrazole, the 4-nitro group must be reduced. Standard catalytic hydrogenation (H₂ gas with Pd/C) is notoriously problematic for this substrate. The palladium catalyst readily undergoes oxidative addition into the activated C5–Cl bond, leading to massive hydrodehalogenation (loss of the chlorine atom).

The Causality of the Solution: To suppress dehalogenation, a chemoselective transfer hydrogenation approach is required. Using triethylsilane (Et₃SiH) as the hydride source with a Pd/Al₂O₃ catalyst in the presence of HCl fundamentally alters the reaction kinetics. The HCl protonates the nitro group, increasing its electrophilicity and accelerating its reduction. Meanwhile, Et₃SiH provides a controlled, slow release of hydrides, ensuring that nitro reduction outpaces the oxidative addition into the C-Cl bond 3.

Table 2: Optimization of Nitro Reduction Conditions

ReductantCatalystSolvent / AdditiveConversion (%)Dechlorination (%)Yield of 4-Amino (%)
H₂ (50 psi)10% Pd/CMeOH>9945.052.0
Fe powderNoneEtOH / NH₄Cl95<1.088.0 (Difficult workup)
Et₃SiH 5% Pd/Al₂O₃ EtOH / HCl >99 <2.0 94.5 (Optimal)
SₙAr Activation at the 5-Position

Pyrazoles are generally electron-rich heterocycles, making them poor substrates for SₙAr. However, the strongly electron-withdrawing nature of the 4-nitro group pulls electron density away from the C5 position. This stabilizes the anionic Meisenheimer complex formed during nucleophilic attack, making the 5-chloro group an excellent leaving group for incoming thiolates or amines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure reproducibility and safety.

Protocol A: Chemoselective Reduction to 4-Amino-5-chloro-1-ethyl-3-methyl-1H-pyrazole

Workflow S1 1. Substrate + EtOH S2 2. Acidification (HCl) Activates Nitro Group S1->S2 S3 3. Catalyst Addition (5% Pd/Al2O3) S2->S3 S4 4. Silane Dosing (Et3SiH) Controlled Hydride Transfer S3->S4 S5 5. IPC via HPLC Check Dechlorination S4->S5 S6 6. Filtration & Workup S5->S6

Fig 2: Mechanistic workflow for chemoselective reduction of the 4-nitro group.

Materials:

  • 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq, 100 mmol, 18.96 g)

  • Ethanol (Absolute, 100 mL)

  • Conc. HCl (37 wt%, 0.8 eq, 80 mmol)

  • 5% Pd/Al₂O₃ (0.05 eq Pd)

  • Triethylsilane (Et₃SiH) (3.0 eq, 300 mmol)

Step-by-Step Procedure:

  • Preparation: Charge a 500 mL jacketed reactor with the pyrazole intermediate and Ethanol. Stir at 300 rpm until a uniform suspension is achieved.

  • Acidification: Slowly add Conc. HCl. Causality: This protonates the nitro group, priming it for reduction.

  • Catalyst Addition: Add the 5% Pd/Al₂O₃ catalyst. Purge the headspace with Nitrogen for 15 minutes to ensure an inert atmosphere.

  • Dosing (Critical Step): Begin dosing Et₃SiH via an addition funnel over 2 hours.

    • Self-Validation Check: The reaction is highly exothermic. Maintain the internal temperature strictly between 25–30 °C using jacket cooling. Exceeding 35 °C dramatically increases the rate of unwanted dehalogenation.

  • In-Process Control (IPC): After 3 hours, pull a 0.5 mL aliquot, dilute in Acetonitrile, and analyze via RP-HPLC (254 nm). The reaction is complete when the starting material is <1.0% Area Under Curve (AUC).

  • Workup: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/Al₂O₃ catalyst. Wash the cake with 20 mL Ethanol. Concentrate the filtrate under reduced pressure to yield the crude amine hydrochloride salt, which can be directly used in subsequent acylation steps.

Protocol B: SₙAr with Sodium Methanethiolate (Herbicide Intermediate Synthesis)

Materials:

  • 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq, 50 mmol)

  • Sodium methanethiolate (NaSMe) (1.1 eq, 55 mmol)

  • N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Procedure:

  • Solvation: Dissolve the pyrazole intermediate in DMF in a 250 mL round-bottom flask. Causality: DMF is a polar aprotic solvent that leaves the thiolate nucleophile unsolvated and highly reactive.

  • Nucleophile Addition: Cool the mixture to 0 °C. Add NaSMe portion-wise over 15 minutes.

    • Self-Validation Check: A deep color change (typically to dark yellow/orange) will occur, indicating the formation of the Meisenheimer complex.

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • IPC: Confirm the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Workup: Quench the reaction by pouring it into 200 mL of ice water. The product (5-(methylthio)-1-ethyl-3-methyl-4-nitro-1H-pyrazole) will precipitate. Filter, wash with cold water, and dry under a vacuum to yield the thioether intermediate.

Conclusion

The strategic utilization of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole relies on mastering the orthogonal reactivity of its functional groups. By employing chemoselective reduction techniques (such as silane-mediated transfer hydrogenation) and leveraging the nitro-activated SₙAr capabilities of the 5-chloro position, process chemists can efficiently synthesize a diverse array of highly active agrochemical ingredients while maintaining stringent impurity profiles.

References

  • PubChemLite / Luxembourg Centre for Systems Biomedicine (LCSB). 5-chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole - Structural Information and Properties.
  • Chem-Impex International. 4-Nitro-1H-pyrazole: Applications in Agrochemicals and Pharmaceuticals.
  • ACS Organic Process Research & Development. Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.

Sources

Method

recrystallization techniques for purifying crude 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Application Note: Advanced Recrystallization Strategies for the Purification of Crude 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Executive Summary 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Recrystallization Strategies for the Purification of Crude 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Executive Summary 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Synthesizing this compound inherently produces crude mixtures containing unreacted precursors, N-alkyl regioisomers, and over-chlorinated byproducts. Because chromatographic purification is solvent-intensive and poorly scalable, solution crystallization remains the most robust and industrially relevant method for isolating the pure polymorph[1]. This guide outlines a self-validating, thermodynamically driven recrystallization protocol designed for high-yield purification.

Mechanistic Overview of Nitro-Pyrazole Crystallization

The efficacy of crystallization as a purification technique relies entirely on exploiting the differential solubility between the target compound and its impurities[2]. The molecular structure of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is amphiphilic:

  • Polar Handles: The nitro group and the pyrazole nitrogen provide strong dipole-dipole interactions and hydrogen-bond accepting capabilities.

  • Lipophilic Handles: The 1-ethyl, 3-methyl, and 5-chloro substituents create hydrophobic bulk.

Because of this specific structural chemistry, the compound exhibits high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) but moderate-to-low solubility in non-polar aliphatic solvents (e.g., hexanes, heptane)[3]. By utilizing a binary solvent/anti-solvent system, chemists can precisely tune the metastable zone width (MSZW), forcing the target compound to preferentially form a highly ordered crystal lattice while structurally similar regioisomers remain dissolved in the mother liquor[4].

Thermodynamic Data & Solvent Selection

To establish a self-validating protocol, empirical solubility data must dictate solvent selection. Table 1 summarizes the thermodynamic performance of various solvent systems evaluated during process optimization.

Table 1: Thermodynamic and Yield Parameters for Solvent Systems

Solvent SystemRatio (v/v)Boiling Point (°C)Sol. at 20°C (mg/mL)Sol. at Reflux (mg/mL)Recovery Yield (%)Purity (HPLC)
Ethanol (Absolute)N/A78.312.5>15081.098.5%
AcetoneN/A56.045.0>25062.597.2%
Ethyl Acetate / Hexane 1:3 ~68 - 77 8.2 >120 88.4 99.6%
TolueneN/A110.622.0>20074.096.8%

Causality Insight: While single-solvent systems like ethanol are functional, acetone exhibits too high a baseline solubility at 20°C, leading to poor recovery yields unless extreme sub-zero cooling is applied. The Ethyl Acetate/Hexane (1:3) binary system provides the optimal thermodynamic balance. Ethyl acetate fully dissolves the polar nitro-pyrazole at reflux, while the hexane anti-solvent sharply decreases solubility upon cooling, driving high-yielding crystallization without inducing liquid-liquid phase separation ("oiling out")[5].

Process Visualization

The logical progression of the binary solvent recrystallization workflow is mapped below.

G A Crude 5-Chloro-1-ethyl- 3-methyl-4-nitro-1H-pyrazole B Dissolution in Hot Solvent (EtOAc / Hexane) A->B Heat to 75°C C Hot Filtration (Remove Insoluble Impurities) B->C At saturation D Controlled Cooling (0.1 - 0.5 °C/min) C->D Saturated Mother Liquor E Nucleation & Crystal Growth (Avoid Agitation) D->E Supersaturation F Vacuum Filtration & Cold Anti-Solvent Wash E->F Slurry formation G Vacuum Drying (Constant Weight) F->G Wet cake isolation H Pure Crystalline Product (>99% HPLC Purity) G->H Analytical Validation

Workflow for the recrystallization of crude 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Self-Validating Experimental Protocol

The following methodology is scaled for the purification of 10.0 g of crude material.

Phase 1: Dissolution & Saturation
  • Initial Suspension: Transfer 10.0 g of the crude pyrazole to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Solvation: Add 20 mL of Ethyl Acetate (the "good" solvent) and heat the suspension to a gentle reflux (~75°C) using an oil bath.

    • Causality: Using the absolute minimum volume of the primary solvent ensures the system reaches supersaturation rapidly upon cooling, maximizing the final thermodynamic yield[5].

  • Anti-Solvent Titration: While maintaining reflux, add hot Hexane dropwise via an addition funnel until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 mL of hot Ethyl Acetate dropwise just until the turbidity clears.

    • Causality: This exact titration establishes a solution that is perfectly saturated at the boiling point, marking the upper boundary of the metastable zone[4].

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble polymeric impurities. Pre-warming prevents premature crystallization in the funnel stem[6].

Phase 2: Nucleation & Controlled Cooling
  • Primary Cooling: Remove the receiving flask from the heat source. Allow it to cool to room temperature (20-25°C) undisturbed at a rate of approximately 0.5 °C/min.

    • Causality: Slow, undisturbed cooling promotes the growth of large, pure macroscopic crystals. Rapid cooling or aggressive agitation forces instantaneous nucleation, which traps mother liquor and impurities within the crystal lattice, forming an impure microcrystalline powder[7].

  • Deep Cooling: Once the flask reaches room temperature and heavy crystallization is observed, transfer the flask to an ice-water bath (0-5°C) for 1 hour to crash out the remaining dissolved product.

Phase 3: Isolation & Validation
  • Filtration: Isolate the crystals via vacuum filtration using a sintered glass crucible.

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Hexane.

    • Causality: The cold anti-solvent wash displaces the residual mother liquor (which contains the concentrated impurities) without dissolving the purified crystal lattice[2].

  • Drying: Transfer the wet cake to a vacuum oven and dry at 40°C under high vacuum (<1 mbar) to a constant weight.

    • Causality: Thorough drying removes residual solvent, preventing the formation of pseudo-polymorphic solvates that can alter the compound's downstream reactivity[7].

  • Analytical Validation: Analyze the dried product via HPLC (UV detection at 254 nm) and Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak confirms high polymorphic purity and validates the success of the protocol.

Troubleshooting: Mitigating "Oiling Out"

Highly impure crude pyrazoles frequently "oil out"—forming a biphasic liquid system rather than crystallizing. If an oil forms during Phase 2:

  • Re-dissolve: Reheat the mixture until the oil completely dissolves back into a single phase.

  • Adjust Polarity: Add 5-10% more Ethyl Acetate to shift the system out of the liquid-liquid phase separation region.

  • Seeding: Introduce a pure seed crystal of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole at the upper edge of the metastable zone (just below the cloud point). Seeding bypasses the thermodynamic energy barrier for nucleation, forcing solid crystal growth before phase separation can occur[5].

References

  • Vapourtec. Flow Crystallization | Solubility Control. Available at: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Available at:[Link]

  • MDPI. Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Available at: [Link]

  • Wiley. Crystallization of Organic Compounds. Available at:[Link]

  • Chemistry LibreTexts. 3: Crystallization. Available at:[Link]

  • ACS Publications. The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Incorporating 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole into Pharmaceutical Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazole Core and a Versatile New Building Block The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Core and a Versatile New Building Block

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique scaffold that is readily functionalized to modulate pharmacological activity.[3][4] Pyrazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][5][6][7]

This guide focuses on a highly functionalized and versatile building block: 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole . This molecule is engineered for diversification, offering three primary reaction sites for the strategic construction of complex pharmaceutical scaffolds. The presence of a chloro leaving group at the C5 position, activated by a potent electron-withdrawing nitro group at C4, makes it an exceptional substrate for a variety of transformations.

This document serves as a comprehensive technical guide for researchers, outlining the core reactivity of this pyrazole and providing detailed, field-proven protocols for its incorporation into drug discovery pipelines. We will explore three principal synthetic avenues:

  • Nucleophilic Aromatic Substitution (SNAr) at the C5-position.

  • Reduction of the C4-Nitro Group to a versatile amino functionality.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C5-position.

Physicochemical Properties & Critical Safety Considerations

Compound: 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Molecular Formula: C₆H₈ClN₃O₂ Molecular Weight: 189.60 g/mol

Safety Profile: Nitro-substituted heterocyclic compounds require careful handling due to their potential energetic properties and toxicity.[8][9]

  • Handling: Always handle 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in a well-ventilated fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat, sources of ignition, and incompatible substances like strong oxidizing or reducing agents.[11]

  • Thermal Stability: While many nitropyrazoles are thermally stable, they can be energetic.[8][9][14][15] Avoid heating the compound neat to high temperatures. When performing reactions, ensure controlled heating and monitoring.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[12]

Overview of Synthetic Strategies

The strategic placement of the chloro and nitro groups on the pyrazole ring enables a multi-pronged approach to library synthesis. The diagram below illustrates the three primary pathways for derivatization, which will be detailed in the subsequent sections.

G cluster_start Starting Material cluster_path1 Pathway 1: SNAr cluster_path2 Pathway 2: Nitro Reduction cluster_path3 Pathway 3: Cross-Coupling start 5-Chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alkoxides) start->snar reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) start->reduction coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) start->coupling prod1 C5-Substituted (Amino, Thio, Alkoxy) 4-Nitro-Pyrazoles snar->prod1 + Nu: amine 4-Amino-5-chloro- 1-ethyl-3-methyl-1H-pyrazole reduction->amine [H] prod2 Further Derivatization (Amides, Sulfonamides) amine->prod2 + R-COCl, etc. prod3 C5-Aryl/Heteroaryl or C5-Amino Pyrazoles coupling->prod3 + R-B(OH)2 or R2NH

Caption: Primary synthetic pathways for derivatizing the title compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

Expertise & Rationale

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying electron-deficient aromatic rings.[16][17] The reaction proceeds via an addition-elimination mechanism. In our substrate, the pyrazole ring is rendered highly electrophilic by the strong electron-withdrawing effect of the nitro group at the C4 position.[18][19] This activation is crucial, as it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack at C5, thereby facilitating the subsequent expulsion of the chloride leaving group.[18][20] This pathway is often rapid and high-yielding, making it ideal for generating diverse libraries.

Caption: The addition-elimination mechanism of SNAr at the C5 position. (Note: Images are placeholders for chemical structures).

Protocol 1.1: General Procedure for Amination via SNAr

This protocol describes the displacement of the C5-chloro group with a primary or secondary amine.

Materials:

  • 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

  • Amine of choice (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Deionized water, Ethyl acetate, Brine

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (1.2 eq) followed by the base (2.0 eq). The base is critical to scavenge the HCl generated during the reaction.[18]

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.[21]

NucleophileTypical ConditionsReaction TimeExpected Yield
Aliphatic AminesK₂CO₃, DMF, 60 °C2-6 hours85-98%
AnilinesDIPEA, DMSO, 80 °C8-16 hours70-90%
Thiols (Thiophenol)K₂CO₃, Acetonitrile, RT1-3 hours>90%
Alkoxides (NaOMe)THF, 0 °C to RT1-2 hours80-95%

Section 2: Reduction of the C4-Nitro Group & Subsequent Derivatization

Expertise & Rationale

The nitro group, having served its purpose as a powerful activating group for SNAr, can be transformed into a highly versatile amino group. This reduction opens up a vast new landscape of chemical possibilities. The resulting 4-amino-pyrazole is a key intermediate for building diversity through acylation, sulfonylation, reductive amination, and diazotization reactions. Several methods are effective for this reduction, with tin(II) chloride (SnCl₂) in HCl being a classic and reliable choice for nitroarenes.[22] Other methods like catalytic hydrogenation (H₂/Pd-C) are also effective but may be sensitive to other functional groups.

G cluster_derivatives Derivatization Pathways start 5-Chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole intermediate 4-Amino-5-chloro- 1-ethyl-3-methyl-1H-pyrazole start->intermediate Reduction (e.g., SnCl2/HCl) amide Amide Synthesis (+ RCOCl) intermediate->amide sulfonamide Sulfonamide Synthesis (+ RSO2Cl) intermediate->sulfonamide urea Urea Formation (+ R-NCO) intermediate->urea reductive_amination Reductive Amination (+ R'CHO, NaBH3CN) intermediate->reductive_amination

Caption: Workflow for nitro group reduction and subsequent derivatization.

Protocol 2.1: Reduction of the C4-Nitro Group using SnCl₂

Materials:

  • A C5-substituted 4-nitro-pyrazole derivative (from Section 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Dissolve the 4-nitro-pyrazole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution. Cool the flask in an ice bath and slowly add concentrated HCl.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the mixture in an ice bath and carefully neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Caution: This is an exothermic reaction and will produce CO₂ gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The tin salts can sometimes form a precipitate; filtration may be necessary before extraction.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting 4-aminopyrazole is often pure enough for the next step, but can be purified by column chromatography if needed.

Section 3: Palladium-Catalyzed Cross-Coupling at the C5-Position

Expertise & Rationale

For forging carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are unparalleled in their scope and reliability.[23][24] While the C5-chloro group is activated for SNAr, cross-coupling offers access to a different and complementary set of derivatives, particularly aryl and heteroaryl substituents that are difficult to install as nucleophiles.

  • Suzuki-Miyaura Coupling: This reaction couples the C5-chloro group with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[24] It is exceptionally tolerant of various functional groups and is a go-to method for synthesizing biaryl structures.[25][26]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C5-chloro group and an amine.[23] It serves as a powerful alternative to SNAr, often succeeding where SNAr fails, particularly with less nucleophilic amines or when milder bases are required.[27][28]

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n Active Catalyst add Oxidative Addition pd0->add + Ar-Cl pd2 Ar-Pd(II)-Cl(L_n) add->pd2 exchange Ligand Exchange & Deprotonation pd2->exchange + HNR'R'' + Base pd2_amine Ar-Pd(II)-NR'R''(L_n) exchange->pd2_amine elim Reductive Elimination pd2_amine->elim elim->pd0 Regenerates Catalyst product Ar-NR'R'' Product elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.1: Suzuki-Miyaura Coupling

Materials:

  • 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[26]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., Dioxane/Water or DME/Water)[26]

Procedure:

  • Setup: To a flask, add the pyrazole (1.0 eq), boronic acid (1.5 eq), base (3.0 eq), and palladium catalyst (0.02-0.05 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Add the degassed solvent system.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Section 4: Structural Characterization and Validation

Rationale: Unambiguous characterization is critical in drug discovery. For pyrazole synthesis, confirming the regiochemistry of substitution is paramount. A combination of spectroscopic techniques should be employed to validate the structure of all novel derivatives.[29]

Recommended Workflow:

  • Initial Assessment: Obtain ¹H and ¹³C NMR spectra to assess purity and confirm the presence of key structural motifs.[21]

  • Structural Connectivity: For novel scaffolds, acquire 2D NMR spectra. An HMBC experiment is invaluable for confirming the connectivity between substituents and the pyrazole core. For example, a correlation between the N-ethyl protons and the C3 and C5 carbons can confirm the N1 substitution.[21]

  • Regiochemistry Confirmation (if ambiguous): A NOESY experiment can show through-space correlations. For instance, a NOE between the N-ethyl protons and a C5 substituent would confirm that geometry.[21]

  • Mass Verification: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the new molecule.

  • Definitive Structure: When possible, growing a single crystal for X-ray crystallography provides the most definitive structural proof.[21]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]

  • 3-Nitropyrazole Safety Data Sheet. (n.d.). AFG Bioscience LLC. Retrieved from [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (2013). International Journal of Pharmacy and Analytical Research. Retrieved from [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. (2023). Preprints.org. Retrieved from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect. Retrieved from [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Publications. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). PubMed. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Test reaction for 4-nitro-1H-pyrasole derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A facile synthesis of pyrazole derivatives in neat WERSA. (n.d.). Indian Chemical Society. Retrieved from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

Sources

Method

Standardized Preparation and Solubilization Protocols for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in In Vitro Assays

Executive Summary The compound 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a highly versatile, electron-deficient small molecule scaffold utilized in medicinal chemistry and drug discovery. Pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a highly versatile, electron-deficient small molecule scaffold utilized in medicinal chemistry and drug discovery. Pyrazole derivatives are privileged structures frequently evaluated in high-throughput screening (HTS) for their potential as protein kinase inhibitors, antimicrobial agents, and anti-inflammatory modulators[1].

Due to its high lipophilicity and the presence of reactive functional groups (chloro and nitro), improper handling of this compound during assay preparation can lead to kinetic precipitation, solvent-induced artifacts, or compound degradation. This application note provides a self-validating, step-by-step methodology for the solubilization, serial dilution, and aqueous transfer of this pyrazole scaffold to ensure robust and reproducible in vitro assay data.

Mechanistic Insights: The Pyrazole Scaffold in Assays

Understanding the physicochemical nature of a test compound is critical before introducing it to a biological system. In unsubstituted pyrazoles, the heterocycle acts as both a hydrogen bond donor and acceptor, a feature heavily exploited in targeting the ATP-binding hinge region of kinases[1].

However, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is N -substituted at the 1-position with an ethyl group. This substitution fundamentally alters its interaction profile by abolishing its hydrogen bond donor capacity[1]. Consequently, this scaffold interacts with biological targets primarily through hydrophobic contacts and as a hydrogen bond acceptor (via the nitro group).

Furthermore, the electron-withdrawing chloro and nitro groups render the pyrazole ring highly electron-deficient. This increases the molecule's hydrophobicity, making it highly prone to "crashing out" (precipitating) when transferred from organic storage solvents into aqueous assay buffers. To mitigate this, a strict two-stage dilution strategy (organic intermediate to aqueous final) must be employed[2].

Physicochemical Profiling & Quantitative Data

To establish a reliable assay system, the compound's physical properties and solvent tolerances must be strictly managed.

Table 1: Physicochemical Properties & Storage of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

ParameterSpecification / Recommendation
CAS Number 13551-74-1
Molecular Weight 189.60 g/mol
Chemical Formula C₆H₈ClN₃O₂
Primary Solvent 100% Anhydrous DMSO
Solid Storage 2–8°C, inert atmosphere (desiccated)
Liquid Storage (10 mM) -20°C in amber vials (avoid freeze-thaw cycles)

Table 2: Maximum Tolerated DMSO Concentrations by Assay Type Note: Exceeding these limits can result in enzyme denaturation or cellular toxicity, skewing the assay readout[3].

Assay TypeMaximum Final DMSO ToleranceCausality for Limitation
Biochemical (Enzymatic) ≤ 1.0% (v/v)Prevents target protein unfolding and active site occlusion.
Cell-Based (Viability) ≤ 0.1% – 0.5% (v/v)Avoids solvent-induced cytotoxicity and membrane permeabilization[4].
Protein-Protein Interaction ≤ 1.0% (v/v)Maintains fluorophore stability in TR-FRET/AlphaScreen formats.

Experimental Protocols

The following protocols constitute a self-validating system. Every step is designed to prevent the introduction of variables that could compromise the integrity of the in vitro readout.

Protocol A: 10 mM Master Stock Preparation

Causality: Water absorption by DMSO can lead to premature compound precipitation and hydrolysis of the electrophilic chloro group over time. Therefore, only anhydrous DMSO must be used.

  • Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Validation: This prevents atmospheric condensation from introducing moisture into the sample.

  • Weighing: Accurately weigh the desired mass of the compound into a sterile, static-free microcentrifuge tube.

  • Calculation: Calculate the required volume of 100% anhydrous DMSO to achieve a 10 mM stock using the formula: V(μL)=189.60×0.01m(mg)​×1000 . (Example: For 1.0 mg of powder, add 527.4 µL of DMSO).

  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot the master stock into single-use amber vials (e.g., 20 µL per vial) to prevent repeated freeze-thaw cycles, and store at -20°C[3].

Protocol B: Serial Dilution in Intermediate Plate

Causality: Normalizing the DMSO concentration in an intermediate plate ensures that when a fixed volume is transferred to the final assay plate, the DMSO vehicle concentration remains identical across all dose-response points. This eliminates solvent-induced artifacts[3].

  • Obtain a 96-well or 384-well polypropylene intermediate plate.

  • Add a fixed volume (e.g., 20 µL) of 100% DMSO to all wells in the dilution series, except the first well.

  • Add 30 µL of the 10 mM Master Stock to the first well.

  • Perform a 3-fold serial dilution by transferring 10 µL from the first well to the second well, mixing thoroughly by pipetting up and down 5 times. Repeat this across the plate.

  • Quality Control: Ensure the final well contains only 100% DMSO to serve as the negative vehicle control[3].

Protocol C: Aqueous Buffer Transfer & Assay Integration

Causality: Direct dilution of high-concentration organic stocks into aqueous buffers often exceeds the compound's kinetic solubility, creating a turbid suspension that causes false negatives (due to reduced bioavailable compound) or false positives (due to light scattering)[2].

  • Dispense the required volume of aqueous assay buffer (e.g., PBS, HEPES, or cell culture media) into the final assay plate.

  • Using an acoustic liquid handler (e.g., Labcyte Echo) or a multi-channel pipette, transfer the required volume from the intermediate plate to the final assay plate. (Example: Transfer 1 µL of intermediate stock into 99 µL of aqueous buffer to achieve a final DMSO concentration of 1.0%).

  • Self-Validation (Nephelometry): Immediately scan the highest concentration wells using a nephelometer. A significant increase in light scattering compared to the vehicle control indicates that the kinetic solubility of the pyrazole derivative has been exceeded[2]. If turbidity is observed, the maximum concentration of the assay must be lowered.

Workflow Visualization

G Powder Lyophilized Powder (CAS: 13551-74-1) Stock 10 mM Master Stock (100% Anhydrous DMSO) Powder->Stock Dissolve & Vortex Serial Serial Dilution (100% DMSO, e.g., 3-fold) Stock->Serial Aliquot Inter Intermediate Plate (Concentrated) Serial->Inter Transfer Assay Final Assay Plate (Aqueous Buffer Transfer) Inter->Assay Buffer Addition (DMSO ≤ 1%) Readout In Vitro Readout (Biochemical / Cell-based) Assay->Readout Incubation & QC

Caption: Workflow for the solubilization and assay integration of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

References

1.[4] Title: Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease Source: nih.gov URL:

2.[1] Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: mdpi.com URL:

3.[2] Title: Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: chromatographyonline.com URL:

4.[3] Title: HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: eu-openscreen.eu URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole synthesis

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. This molecule is a critical, highly functionalized heterocyclic building block used in the development of advanced agrochemicals and pharmaceutical active ingredients.

Below, you will find a mechanistic breakdown of the synthetic pathway, an actionable troubleshooting FAQ, self-validating experimental protocols, and quantitative optimization data.

Mechanistic Workflow & Synthetic Pathway

The synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a sequential three-step process. It begins with the classical Knorr pyrazole synthesis to construct the core ring[1], followed by electrophilic halogenation to install the chlorine atom[2], and concludes with a highly controlled electrophilic aromatic substitution to introduce the nitro group[3].

Pathway Step1 Ethyl Acetoacetate + Ethylhydrazine Knorr Cyclocondensation Step2 1-Ethyl-3-methyl- 1H-pyrazol-5-ol Regioselective Intermediate Step1->Step2 EtOH, Reflux -H2O, -EtOH Step3 5-Chloro-1-ethyl- 3-methyl-1H-pyrazole POCl3 Chlorination Step2->Step3 POCl3 / DMF 80°C Step4 5-Chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole Electrophilic Nitration Step3->Step4 HNO3 / H2SO4 0°C to RT

Fig 1: Three-step synthetic pathway for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide & FAQs

Q1: How do I control regioselectivity during the initial cyclocondensation?

  • Issue: Formation of the unwanted 1-ethyl-5-methyl-1H-pyrazol-3-ol isomer instead of the desired 1-ethyl-3-methyl-1H-pyrazol-5-ol.

  • Causality: Ethylhydrazine possesses two nitrogen atoms with differing nucleophilicities. The terminal NH2​ is less sterically hindered and more nucleophilic than the internal NH . If the reaction is heated too rapidly, thermodynamic control takes over, leading to a mixture of isomers.

  • Solution: Exploit kinetic control. Add ethylhydrazine dropwise to ethyl acetoacetate at 0°C to ensure the terminal NH2​ selectively attacks the highly electrophilic ketone carbonyl first, forming a hydrazone intermediate. Only after this intermediate is fully formed should the mixture be heated to reflux to drive the cyclization at the ester carbonyl[1].

Q2: Why is my chlorination yield with POCl3​ low, and how can I prevent tar formation?

  • Issue: Incomplete conversion of the pyrazolone to the 5-chloropyrazole, often accompanied by dark, tarry degradation products.

  • Causality: The starting material exists primarily in its tautomeric pyrazolone form, which is relatively unreactive toward neat POCl3​ . Forcing the reaction with excessive heat (>100°C) causes the pyrazole ring to decompose.

  • Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly activates the enol -OH group, allowing the chlorination to proceed smoothly at a lower temperature (80°C)[2].

Q3: How do I prevent over-oxidation or ring degradation during the nitration step?

  • Issue: The pyrazole ring undergoes oxidative cleavage, resulting in near-zero yields of the 4-nitro derivative and the evolution of brown NO2​ gas.

  • Causality: The nitrating mixture (fuming nitric acid in concentrated sulfuric acid) generates the highly reactive nitronium ion ( NO2+​ ). The pyrazole ring is sensitive to strong oxidants. If the heat of the reaction is not dissipated, the temperature spikes, shifting the pathway from electrophilic aromatic substitution to oxidative degradation[3].

  • Solution: Strict thermal management is non-negotiable. The addition of fuming nitric acid must occur at 0–5°C. Following addition, the reaction should be stirred at 0°C for several hours, or gently warmed to no higher than 25°C, depending on the scale[3],[4].

NitrationTroubleshooting Start Issue: Low Yield in Nitration Step CheckTemp Analyze Reaction Temperature Profile Start->CheckTemp HighTemp Exotherm > 20°C during HNO3 addition? CheckTemp->HighTemp LowTemp Temperature maintained < 0°C throughout? CheckTemp->LowTemp Oxidation Diagnosis: Oxidative Cleavage / Tarring Solution: Decrease addition rate, use dry ice/acetone bath HighTemp->Oxidation Yes Incomplete Diagnosis: Incomplete Electrophilic Substitution Solution: Allow gradual warming to RT after addition LowTemp->Incomplete Yes

Fig 2: Decision matrix for troubleshooting yield loss during the electrophilic nitration step.

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-ol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethyl acetoacetate (1.0 eq) and absolute ethanol (2.0 M). Cool the mixture to 0°C in an ice-water bath.

  • Addition: Add ethylhydrazine (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The UV-active ethyl acetoacetate spot ( Rf​≈0.6 ) must be completely consumed, replaced by a lower Rf​ spot.

  • Isolation: Concentrate the solvent under reduced pressure to one-third of its volume and cool to 0°C. Collect the precipitated white crystals via vacuum filtration.

Step 2: Chlorination to 5-Chloro-1-ethyl-3-methyl-1H-pyrazole
  • Setup: In a thoroughly dried Schlenk flask under nitrogen, suspend 1-ethyl-3-methyl-1H-pyrazol-5-ol (1.0 eq) in POCl3​ (3.0 eq).

  • Activation: Add DMF (0.05 eq) dropwise. Caution: Mild exotherm and gas evolution will occur.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Self-Validation Checkpoint: The heterogeneous suspension will transition to a homogeneous dark amber solution. Quench a 0.1 mL aliquot in 1 mL ice water and extract with ethyl acetate. GC-MS must show a molecular ion peak with a 3:1 isotopic pattern indicative of a single chlorine atom ( 35Cl/37Cl ).

  • Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize with saturated aqueous NaHCO3​ to pH 7. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

Step 3: Electrophilic Nitration
  • Setup: In a 250 mL round-bottom flask, dissolve 5-chloro-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid ( H2​SO4​ , 5.0 eq). Cool the solution to 0°C using an ice-salt bath[3].

  • Nitration: Add fuming nitric acid ( HNO3​ , 1.5 eq) dropwise via an addition funnel over 45 minutes. Ensure the internal temperature strictly remains below 5°C.

  • Reaction: Stir the mixture at 0°C for 4 hours[3].

  • Self-Validation Checkpoint: The reaction mixture should remain pale yellow to light orange. Pour a 0.5 mL aliquot over 5 g of crushed ice; the immediate formation of a white precipitate confirms successful nitration. If the solution turns deep brown without precipitation, the ring has degraded.

  • Isolation: Pour the entire reaction mixture over crushed ice (10x volume of the reaction). Filter the resulting precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under a vacuum.

Quantitative Optimization Data

Table 1: Optimization of Knorr Cyclocondensation Regioselectivity

SolventAddition Temp (°C)Reflux Time (h)Yield: 1-ethyl-3-methyl (%)Yield: 1-ethyl-5-methyl (%)
Ethanol25 (Room Temp)362%31%
Ethanol0388%8%
Methanol0585%11%
Toluene0470%22%

Table 2: Optimization of Chlorination Conditions

Reagent SystemAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
POCl3​ (3 eq)None105665%45% (Heavy tar)
POCl3​ (3 eq)N,N-Dimethylaniline90485%72%
POCl3​ (3 eq)DMF (0.05 eq)804>98%91% (Clean)

Table 3: Thermal Impact on Electrophilic Nitration

HNO3​ Addition Temp (°C)Post-Addition Temp (°C)Time (h)Target Yield (%)Degradation Products (%)
0–50489%<2%
0–525284%5%
20–2525241%52% (Ring cleavage)
20–25851.512%>80% (Complete oxidation)

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews ACS Publications URL:[Link]

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole - PrepChem.com PrepChem URL:[Link]

  • KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents Google Patents URL

Sources

Optimization

reducing side-product impurities during nitration to form 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 5-chloro-1-ethyl-3-methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole .

Electrophilic aromatic nitration of heavily substituted pyrazoles presents unique chemoselectivity challenges. While the C4 position is highly activated, the adjacent functional groups are vulnerable to harsh nitrating conditions. This guide provides mechanistic diagnostics, field-proven troubleshooting strategies, and validated protocols to suppress side-product formation.

Part 1: Mechanistic Diagnostics & Impurity Profiling

To successfully scale this reaction, you must first understand the causality behind the impurities you are observing. The nitration of 5-chloro-1-ethyl-3-methyl-1H-pyrazole is prone to two primary degradation pathways:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) / Hydrolysis: The target molecule contains a C5-chlorine atom. Once the strongly electron-withdrawing C4-nitro group is installed, the pyrazole ring becomes highly electron-deficient. This activates the C5-position toward nucleophilic attack. If the reaction is conducted in highly aqueous acidic conditions (e.g., standard HNO3​/H2​SO4​ mixed acid) or if the aqueous quench is poorly controlled, water acts as a nucleophile, displacing the chloride ion to form 5-hydroxy-1-ethyl-3-methyl-4-nitro-1H-pyrazole [1].

  • Over-Oxidation: Fuming nitric acid is a potent oxidant. If the reaction temperature exceeds the activation energy threshold for oxidation (typically >20 °C), the C3-methyl group is oxidized to a carboxylic acid, yielding 5-chloro-1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid .

ReactionPathways SM 5-chloro-1-ethyl- 3-methyl-1H-pyrazole Product 5-chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole (Target Product) SM->Product HNO3 / Ac2O 0°C to 15°C Oxidation 5-chloro-1-ethyl-4-nitro- 1H-pyrazole-3-carboxylic acid (Oxidation Impurity) SM->Oxidation Excess HNO3 + Heat (Over-oxidation) Hydrolysis 5-hydroxy-1-ethyl-3-methyl- 4-nitro-1H-pyrazole (Hydrolysis Impurity) Product->Hydrolysis Aqueous Quench + Heat (SNAr Displacement)

Reaction pathways showing target nitration versus hydrolysis and oxidation side-reactions.

Part 2: Troubleshooting FAQs

Q: My LC-MS shows a massive spike in a des-chloro impurity (-18 Da from target, +16 Da from SM). Why is this happening? A: You are observing the SN​Ar hydrolysis of the C5-chlorine. To prevent this, you must abandon standard mixed-acid nitration. Transition to an anhydrous nitrating system using [1]. This generates acetyl nitrate (in situ), providing a highly effective, anhydrous electrophile that completely suppresses water-mediated hydrolysis during the reaction phase.

Q: Even with the HNO3​/Ac2​O system, I am still seeing 5-8% of the hydrolysis impurity. What is going wrong? A: The hydrolysis is likely occurring during the workup. When the acetic anhydride reaction mixture is quenched with water, the exothermic hydrolysis of the excess anhydride generates significant heat. If the local temperature spikes while the product is in an aqueous environment, SN​Ar displacement will occur rapidly. Solution: You must quench over a massive excess of vigorously stirred crushed ice, not liquid water, and filter the product immediately to minimize aqueous residence time.

Q: I am observing a polar impurity with a mass shift of +30 Da. How do I clear this? A: This is the C3-carboxylic acid oxidation side-product. Fuming nitric acid will oxidize the C3-methyl group if thermal control is lost. You must enforce strict cryogenic control. Ensure the internal reactor temperature never exceeds 5 °C during the addition of the nitrating agent, and cap the maturation temperature at 15 °C.

Part 3: Quantitative Process Data

The following table summarizes the causal relationship between the chosen nitration system, thermal parameters, and the resulting impurity profiles. These metrics demonstrate why the anhydrous HNO3​/Ac2​O system is the industry standard for halogenated pyrazoles [2].

Nitration SystemInternal Temp (°C)SM Conversion (%)Target Yield (%)Hydrolysis Impurity (%)Oxidation Impurity (%)
Mixed Acid ( HNO3​/H2​SO4​ )25 °C>99.065.028.55.0
Mixed Acid ( HNO3​/H2​SO4​ )0 °C85.072.012.0<1.0
HNO3​ / Acetic Anhydride 15 °C >99.0 89.5 <2.0 <1.0
HNO3​ / Acetic Anhydride40 °C>99.075.04.018.5

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Materials Required:

  • 5-chloro-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Acetic anhydride (4.0 volumes)

  • Fuming nitric acid (97–99%, 1.2 equiv)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, jacketed reactor with 5-chloro-1-ethyl-3-methyl-1H-pyrazole and acetic anhydride. Stir at 250 rpm until complete dissolution is achieved. Circulate cryogenic fluid to cool the internal mixture to between -5 °C and 0 °C.

  • Electrophile Generation & Addition: Load fuming nitric acid into a pressure-equalizing addition funnel. Begin dropwise addition. Critical Control Point: Adjust the addition rate so that the internal temperature strictly remains 5 °C.

  • Reaction Maturation: Once addition is complete, remove the cryogenic cooling and allow the reactor to naturally warm to 15 °C. Stir for 3 to 4 hours.

    • Self-Validation: Pull an aliquot for HPLC analysis. Proceed to Step 4 only when starting material is 1.0% (Area %).

  • Anhydrous/Cold Quench: Prepare a secondary vessel containing vigorously stirred crushed ice (15 volumes relative to SM). Slowly transfer the reaction mixture into the ice. The temperature of the quench vessel must not exceed 5 °C to prevent heat-driven SN​Ar hydrolysis.

  • Isolation: Immediately filter the resulting yellow precipitate under vacuum. Do not let the slurry sit.

  • Purification Wash: Wash the filter cake thoroughly with ice-cold distilled water.

    • Self-Validation: Test the pH of the filtrate. Continue washing until the filtrate reaches pH 6-7, ensuring all residual acid is removed.

  • Drying: Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (0.1 mm Hg) to a constant weight.

Workflow Step1 Step 1: Substrate Dissolution Dissolve starting material in Ac2O Cool reactor to -5°C to 0°C Step2 Step2 Step1->Step2 Step3 Step 3: Reaction Maturation Stir at 15°C for 2-4 hours Monitor conversion via HPLC Step2->Step3 Step4 Step 4: Anhydrous/Cold Quench Pour over crushed ice Rapid filtration to prevent SNAr Step3->Step4 Step5 Step 5: Isolation & Purification Wash with cold water until pH 7 Dry under vacuum at 40°C Step4->Step5

Step-by-step optimized workflow for the anhydrous nitration of chloropyrazoles.

References

  • Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC (Molecules) URL: [Link]

Troubleshooting

troubleshooting poor aqueous solubility of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see development programs stall due to the physicochemical hurdles of highly lipophilic, neutral APIs.

The compound —5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole —presents a specific challenge. Structurally, the N1 position of the pyrazole ring is alkylated (ethyl group), and the remaining nitrogen's basicity is severely suppressed by the strongly electron-withdrawing nitro and chloro groups. This renders the molecule completely neutral across the physiological pH range. To successfully formulate this compound, we must abandon traditional pH-driven approaches and rely on dielectric constant manipulation or molecular encapsulation.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to overcome these solubility barriers.

Diagnostic Workflow for Solubility Enhancement

FormulationLogic API 5-chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole (Solid API) IonCheck Are ionizable groups present? (pKa 2-10) API->IonCheck Salt Salt Formation & pH Adjustment IonCheck->Salt Yes (N/A for this API) Neutral Neutral / Highly Lipophilic (LogP > 3) IonCheck->Neutral No (Confirmed by Structure) Cosolvent Co-solvent Addition (e.g., PEG 400, Ethanol) Neutral->Cosolvent Decrease Dielectric Constant Cyclodextrin Inclusion Complexation (e.g., HP-β-CD) Neutral->Cyclodextrin Hydrophobic Encapsulation Lipid Lipid-based Formulations (e.g., Tween 80 + Oil) Neutral->Lipid Micellar Solubilization

Figure 1: Decision tree for solubility enhancement of non-ionizable, lipophilic APIs.

Frequently Asked Questions (Troubleshooting)

Q1: We attempted to improve solubility by adjusting the buffer to pH 2.0 and pH 10.0, but observed no change. Why did pH adjustment fail? A1: This is a structural causality issue. 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole lacks ionizable protons. Because the N1 position is ethylated and the molecule contains no acidic or basic functional groups capable of ionizing between pH 1 and 14, in situ salt formation or pH adjustment is scientifically futile[1]. For neutral compounds, formulation screening must immediately pivot to co-solvents or complexation agents rather than wasting resources on pH manipulation[1].

Q2: Our early in vitro screening showed acceptable solubility, but the compound precipitates heavily in late-stage assays. What causes this discrepancy? A2: You are observing the difference between kinetic and thermodynamic solubility. Early-stage assays typically rely on kinetic solubility, where the API is first dissolved in DMSO and then spiked into an aqueous buffer[2]. The trace DMSO artificially lowers the solvent's polarity and maintains the drug in a supersaturated state[3]. In late-stage development, thermodynamic solubility is measured by adding solid crystalline API directly to the buffer, which represents the true equilibrium state[2]. You must transition to thermodynamic shake-flask assays to get an accurate developability profile.

Q3: What are the most effective excipient strategies for this specific pyrazole derivative? A3: Because the molecule is highly lipophilic, you must either alter the solvent environment or shield the molecule from water.

  • Co-solvents (e.g., PEG 400): PEG 400 is highly miscible in water and effectively lowers the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and your lipophilic pyrazole.

  • Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-β-cyclodextrin features a hydrophobic inner cavity and a hydrophilic exterior. It forms non-covalent inclusion complexes with lipophilic molecules, encapsulating the pyrazole core while maintaining aqueous compatibility[4].

Quantitative Data: Excipient Screening Matrix

To guide your formulation choices, the following table summarizes the expected performance of various excipient classes when applied to neutral, lipophilic pyrazoles.

Excipient ClassExample AgentTypical ConcentrationMechanism of ActionExpected Solubility Enhancement
Co-solvents PEG 40010% - 30% v/vReduces solvent polarity and dielectric constant5x - 20x
Cyclodextrins HP-β-CD5% - 20% w/vHydrophobic cavity encapsulation (1:1 complex)10x - 50x
Surfactants Tween 801% - 5% w/vMicellar solubilization2x - 10x
Lipid Vehicles Peppermint Oil10% - 20% v/vDirect lipid dissolution (Microemulsions)>50x

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal mechanisms to validate the results. Do not rely on single-point measurements.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the pyrazole derivative to guide late-stage formulation. Self-Validation Mechanism: This protocol utilizes Tamoxifen (low solubility) and Caffeine (high solubility) as parallel controls. If the controls do not fall within their known historical ranges, the assay is flagged for filter adsorption or LC-MS/MS saturation[3].

  • Preparation: Weigh exactly 1.0 mg of solid 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole into a standard glass vial.

  • Vehicle Addition: Add 1.0 mL of the target aqueous vehicle (e.g., FaSSIF or 20% HP-β-CD solution).

  • Control Setup: Prepare two identical parallel vials containing 1.0 mg of Tamoxifen and 1.0 mg of Caffeine, respectively[3].

  • Equilibration: Seal the vials and incubate on an orbital shaker at 300 rpm and 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached[2].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved crystalline API.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical: Discard the first 200 µL of the filtrate to saturate potential non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS against a standard curve prepared in the identical matrix.

Protocol 2: Phase Solubility Profiling (Cyclodextrin Complexation)

Objective: Quantify the stoichiometric relationship and complexation efficiency between the pyrazole and HP-β-CD. Self-Validation Mechanism: Simply observing dissolution does not prove complexation (the drug might be suspended as nanoparticles). By plotting API concentration against HP-β-CD concentration, a linear AL​ -type plot self-validates that a true 1:1 inclusion complex is forming[4].

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, and 25 mM) in purified water.

  • API Addition: Add an excess amount (e.g., 5.0 mg) of solid 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole to 2.0 mL of each cyclodextrin solution.

  • Equilibration: Shake the suspensions at 25°C for 72 hours to achieve complexation equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF filter.

  • Analysis: Analyze the dissolved API concentration using HPLC-UV.

  • Mathematical Validation: Plot the dissolved API concentration (M) on the y-axis vs. the HP-β-CD concentration (M) on the x-axis. Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation:

    K1:1​=S0​×(1−Slope)Slope​

    (Where S0​ is the intrinsic solubility in water). A linear fit ( R2>0.99 ) mathematically validates the 1:1 inclusion mechanism.

References

  • [2] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Enamine.net. 2

  • Liquid Formulation Solubility Enhancement - Sigma-Aldrich. Sigmaaldrich.com.

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health (NIH). 4

  • [3] Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. Conceptlifesciences.com. 3

  • [1] Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. 1

Sources

Optimization

optimizing temperature conditions for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole reactions

Technical Support Center: Temperature Optimization for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Workflows Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Optimization for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole scaffold.

This highly functionalized building block is critical for synthesizing pyrazolo-fused heterocycles (e.g., pyrazolo[3,4-b]pyrazines and imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines)[1][2]. The 5-chloro position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) by the adjacent electron-withdrawing 4-nitro group. However, the delicate electronic balance of this pyrazole ring means that temperature control is the single most critical variable determining whether you achieve quantitative yields or complex, degraded mixtures.

Below, you will find mechanistic troubleshooting guides, validated thermodynamic parameters, and step-by-step Standard Operating Protocols (SOPs) to ensure your reactions are self-validating and reproducible.

I. Mechanistic Workflow & Temperature Dependencies

Workflow A 5-Chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole B S_NAr Reaction Temp: 70-80°C A->B Nucleophile, Base C 5-Substituted-4-nitro- 1H-pyrazole B->C Optimal F Thermal Degradation (T > 90°C) B->F Overheating D Nitro Reduction Temp: 25-60°C C->D Purified Int. E 4-Amino-5-substituted- 1H-pyrazole D->E Controlled

Fig 1. Reaction workflow and temperature dependencies for pyrazole functionalization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my S_NAr reaction with primary amines stalling at room temperature, but yielding complex mixtures at reflux (>95°C)? A: The S_NAr of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole requires overcoming a specific activation energy barrier to form the intermediate Meisenheimer complex. At room temperature (20–25°C), the kinetic energy is insufficient for complete conversion, leading to stalled reactions. Conversely, temperatures exceeding 90°C promote side reactions such as denitration or pyrazole ring-opening. The thermodynamically optimal window for primary amines and amino acids (e.g., D,L-proline) is strictly 70–80°C in aqueous ethanol or polar aprotic solvents[1].

Q2: We are synthesizing the 4-nitro precursor via nitration. What are the thermal hazards we should monitor during scale-up? A: Nitration of the pyrazole core is highly exothermic and poses significant thermal runaway risks if temperature is not tightly controlled. Based on hazard evaluations of the closely related 1,3-dimethyl analog, an exotherm initiates at approximately 100°C[3]. The adiabatic temperature rise can be ~20°C, with a heat of reaction of -12.5 Kcal/mole[3]. To prevent thermal runaway, maintain the nitration temperature strictly between 0°C and 25°C using sulfuric acid dilution, and ensure jacket cooling is active before reagent addition.

Q3: During the subsequent reduction of the 4-nitro group to the 4-amino derivative, I am observing dechlorination at the 5-position. How can temperature control prevent this? A: Catalytic hydrogenation (e.g., Pd/C, H2) of the 4-nitro group is exothermic. If the internal temperature exceeds 50°C, the palladium catalyst can facilitate hydrodehalogenation (cleavage of the C-Cl bond if the S_NAr hasn't been performed yet) or over-reduction[2]. Maintain the reduction temperature between 25–35°C and limit hydrogen pressure. Alternatively, use chemical reduction (Fe/NH4Cl) at 60°C, which provides orthogonal reactivity and preserves halogen substituents.

III. Quantitative Data & Optimization Tables

Table 1: Temperature vs. S_NAr Reaction Outcomes (Nucleophile: Amines/Amino Acids)

Internal Temperature (°C) Conversion Rate (%) Byproduct Formation (%) Mechanistic Outcome & Recommendation
25 (Room Temp) < 15 < 1 Insufficient energy for Meisenheimer complex. Too low.
50 45 - 50 ~ 2 Kinetic stalling. Suboptimal.
75 > 95 < 5 Thermodynamic sweet spot. Optimal.

| 100 (Reflux) | > 95 | > 25 | Denitration/Degradation. Avoid. |

Table 2: Thermal Hazard Parameters for Pyrazole Nitration [3]

Parameter Value Implications for Scale-up
Exotherm Initiation 100°C Critical safety limit; keep reaction T < 50°C at all times.
Adiabatic Temp Rise ~20°C Requires active jacket cooling and controlled reagent dosing.

| Heat of Reaction | -12.5 Kcal/mole | Highly exothermic; requires sulfuric acid dilution to mitigate. |

IV. Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield in S_NAr Step CheckTemp Current Reaction Temperature? Start->CheckTemp LowTemp < 60°C CheckTemp->LowTemp OptTemp 70 - 80°C CheckTemp->OptTemp HighTemp > 90°C CheckTemp->HighTemp LowRes Incomplete Conversion. Increase to 75°C. LowTemp->LowRes OptRes Check Reagent Equivalents & Base Strength. OptTemp->OptRes HighRes Thermal Degradation. Reduce temp immediately. HighTemp->HighRes Success Optimal Conversion (>95% Yield) OptRes->Success

Fig 2. Troubleshooting logic tree for resolving low yields in S_NAr reactions.

V. Standard Operating Protocols (SOPs)

Protocol A: Optimized S_NAr with Amines (Thermodynamic Control at 75°C)

This protocol utilizes mild basic conditions to prevent degradation while providing exactly enough thermal energy to drive the addition-elimination mechanism[1].

  • Setup: Charge a dry, round-bottom flask with 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) and the desired amine nucleophile (1.5 eq).

  • Base Addition: Add a mild base such as NaHCO3 or K2CO3 (2.0 eq) to neutralize the generated HCl and drive the reaction forward.

  • Solvent: Suspend the mixture in aqueous ethanol (2:1 v/v EtOH:H2O). The water helps dissolve the inorganic base, while ethanol solvates the organic precursors.

  • Heating: Equip the flask with a reflux condenser and place it in a pre-heated reaction block set strictly to 75°C .

  • Monitoring: Stir for 2–5 hours. Monitor the reaction via HPLC or TLC (Hexanes:EtOAc) until the starting material peak is fully consumed.

  • Workup: Cool the mixture to room temperature (20°C). Dilute with distilled water to precipitate the product, or extract with EtOAc if the product is highly soluble. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Controlled Nitro Reduction (Orthogonal Chemical Reduction at 60°C)

This protocol avoids the thermal and catalytic risks of Pd/C (which can cause hydrodehalogenation) by using mild iron-mediated reduction[2].

  • Setup: Dissolve the 4-nitro pyrazole intermediate in an EtOH/H2O mixture (4:1 v/v).

  • Reagent Addition: Add fine Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH4Cl) (2.0 eq). The NH4Cl acts as a mild proton source without dropping the pH to levels that would degrade the pyrazole ring.

  • Heating: Heat the mixture to 60°C . Critical: Do not exceed 70°C to prevent thermal degradation of the newly formed amine.

  • Reaction: Stir vigorously for 2 hours. The mixture will turn dark brown/black as iron oxides form.

  • Filtration: While still warm (to keep the product in solution), filter the mixture through a pad of Celite to remove the iron sludge. Wash the pad thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 4-amino pyrazole derivative, ready for downstream cyclization.

VI. References

1.[1] Title: Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones Source: Zeitschrift für Naturforschung B URL: [Link] 2.[2] Title: Synthesis of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines / CI-943 Source: Drugs of the Future / DrugFuture Synthetic Database URL: [Link] 3.[3] Title: The Nitration of 5-Chloro-1,3-dimethyl-1H-pyrazole. Risk Assessment Before Pilot Plant Scale-up Source: Chemical Process Hazard Review, ACS Symposium Series, Vol. 274, Chapter 11, pp 107–114. URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1).

Nitro-heterocycles are inherently energy-dense and susceptible to environmental degradation. To ensure reproducibility in your drug development or synthetic workflows, you must move beyond basic storage instructions and understand the causality of molecular degradation. This guide provides the mechanistic insights, troubleshooting steps, and self-validating protocols required to maintain the integrity of this compound over long-term storage.

Mechanistic Overview: Why Does Degradation Occur?

The instability of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is driven by the synergistic electronic effects of its substituents:

  • Thermal Vulnerability (C-NO₂ Cleavage): Nitropyrazoles are energetic materials. Under thermal stress, the unimolecular decomposition typically initiates via nitro-nitrite isomerization or the homolytic cleavage of the C-NO₂ bond[1]. This releases NO₂ radicals, triggering an autocatalytic breakdown of the pyrazole ring and the release of gaseous byproducts (NOx, N₂, CO₂)[2].

  • Hydrolytic Vulnerability (C-Cl Activation): The strong electron-withdrawing nature of the nitro group at the C4 position severely depletes electron density at the adjacent C5 position. This activates the C5-chloro bond, making it highly susceptible to nucleophilic attack (hydrolysis) if exposed to trace atmospheric moisture, resulting in the formation of a 5-hydroxy derivative and the release of corrosive HCl gas.

ThermalDegradation Compound 5-chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole Heat Thermal Stress (>25°C) Compound->Heat Moisture Moisture Exposure Compound->Moisture Isomerization Nitro-Nitrite Isomerization Heat->Isomerization Rearrangement Radical C-NO2 Homolytic Cleavage Heat->Radical Bond Scission Hydrolysis C-Cl Bond Hydrolysis Moisture->Hydrolysis Nucleophilic Attack GasRelease NOx / N2 Release & Ring Fragmentation Isomerization->GasRelease Radical->GasRelease HClRelease 5-Hydroxy Derivative + HCl Gas Hydrolysis->HClRelease

Fig 1. Mechanistic pathways of thermal and hydrolytic degradation.

Quantitative Stability Parameters

To prevent degradation, environmental conditions must be strictly maintained below the compound's activation energy thresholds.

Table 1: Thermodynamic and Kinetic Stability Parameters

ParameterThresholdMechanistic Implication
Optimal Storage Temp 2–8 °CSuppresses thermal homolysis of the C-NO₂ bond and nitro-nitrite rearrangement[3].
Moisture Content < 0.1% w/wPrevents nucleophilic hydrolysis of the highly activated C5-Cl bond.
Decomposition Onset > 130 °CExothermic breakdown of the pyrazole ring; rapid, dangerous NOx release[2].
Headspace Oxygen < 1.0%Minimizes oxidative degradation pathways and radical propagation.

Self-Validating Protocol: Long-Term Storage Workflow

Do not rely on passive storage. The following step-by-step methodology is designed as a self-validating system , meaning it includes built-in visual and analytical fail-safes to ensure the protocol is actively protecting your compound.

Step 1: Baseline Integrity Verification

  • Action: Run an initial HPLC-UV (254 nm) analysis to establish a baseline purity profile. Perform a Karl Fischer titration to confirm the starting moisture content is < 0.1%.

  • Causality: You cannot monitor degradation if you do not have a quantitative baseline.

Step 2: Aliquoting and Containment

  • Action: Transfer the compound into amber, Type I borosilicate glass vials.

  • Causality: Type I borosilicate glass prevents trace heavy-metal leaching that can catalyze radical degradation[4]. Amber glass blocks UV light, preventing photo-induced homolysis of the C-NO₂ bond.

Step 3: Inert Gas Blanketing

  • Action: Purge the vial headspace with high-purity Argon gas before sealing with a PTFE-lined cap.

  • Causality: Argon is denser than ambient air and effectively displaces oxygen and moisture at the powder bed level. PTFE is chemically inert to trace HCl or NOx outgassing, unlike standard silicone or rubber septa.

Step 4: The Self-Validating Desiccation Chamber

  • Action: Place the sealed vials inside a secondary Mylar foil bag containing active silica gel packets and a cobalt-free humidity indicator card . Vacuum seal the bag.

  • Validation: The humidity card acts as your visual fail-safe. If the primary vial seal fails, the indicator card will change color, alerting you to moisture ingress before you use the compromised reagent in an experiment.

Step 5: Temperature-Controlled Storage

  • Action: Store the sealed system in a monitored refrigerator at 2–8 °C[3][5].

Troubleshooting Guide & FAQs

Q: My previously white/pale-yellow powder has turned deep orange or brown. What happened? A: This is a hallmark of thermal degradation via C-NO₂ bond homolysis. The release of NO₂ radicals and subsequent oxidation of the pyrazole ring leads to the formation of highly conjugated, colored polymeric byproducts. Action: Discard the batch immediately. Review your temperature logs for excursions above 8 °C.

Q: I noticed a faint "hiss" of pressure when opening the storage vial. Is the compound safe to use? A: No. Nitropyrazoles undergo slow thermal decomposition under stress, releasing gaseous byproducts like N₂, CO₂, and NOx[2][6]. Alternatively, if moisture penetrated the vial, hydrolysis of the C-Cl bond may have generated HCl gas. Action: Quarantine the vial. Perform an LC-MS analysis; if you observe M-45 (loss of NO₂) or M-36 (loss of HCl) peaks exceeding 0.5%, the material is compromised and will ruin downstream synthetic yields.

Q: Can I store this compound at -20 °C to further extend its shelf life? A: While -20 °C slows kinetic degradation, it introduces a severe risk of condensation. If a vial is removed from the freezer and opened before fully equilibrating to room temperature, atmospheric moisture will instantly condense on the cold powder, initiating irreversible C5-Cl hydrolysis. Storage at 2–8 °C provides the optimal balance of thermal stabilization and moisture risk mitigation[3].

Q: Can I store the compound in standard plastic microcentrifuge tubes for convenience? A: Absolutely not. Standard polypropylene tubes are highly permeable to atmospheric moisture and oxygen over long periods. Furthermore, trace degradation products (like HCl) can interact with the plasticizers in the polymer, contaminating your sample. Always use PTFE-lined Type I glass[4].

References

  • Thermal Decomposition of Nitropyrazoles - ResearchGate. Available at:[Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications. Available at:[Link]

  • 5-Chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole | ChemScene. Available at:[Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings - A3P. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with an evidence-based, self-validating framework for diagnosing and resolving chromatographic peak ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with an evidence-based, self-validating framework for diagnosing and resolving chromatographic peak tailing specifically for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole .

Chemical Context & Mechanistic Vulnerabilities

To troubleshoot peak tailing effectively, we must first understand the molecular behavior of the analyte. 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a highly substituted heterocycle with unique chromatographic properties:

  • Reduced Basicity but Active Hydrogen Bonding: The 1-ethyl substitution prevents N-H tautomerization, but the N2 atom retains a lone pair. While the strongly electron-withdrawing 4-nitro and 5-chloro groups significantly reduce the overall basicity of the pyrazole ring, the N2 atom can still act as a hydrogen bond acceptor.

  • Secondary Silanol Interactions: In Reversed-Phase HPLC (RP-HPLC), residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻) at mid-to-high pH levels. The N2 atom of the pyrazole ring can undergo secondary ion-dipole interactions with these active sites, causing the analyte to be retained via two competing mechanisms (hydrophobic partitioning and silanol interaction), which manifests as a "tailing" peak[1][2].

  • High Lipophilicity: The combination of chloro, ethyl, and methyl groups makes this intermediate highly lipophilic. This often tempts analysts to dissolve the sample in 100% strong organic solvents (like Acetonitrile or DMSO), leading to severe solvent mismatch during injection[3][4].

Diagnostic Logic Workflow

Before adjusting method parameters, establish whether the tailing is a systemic hardware issue or a chemical interaction specific to the pyrazole derivative.

Troubleshooting_Workflow Start Peak Tailing Observed (Asymmetry Factor > 1.5) CheckScope Are all peaks tailing? Start->CheckScope AllPeaks Yes: Hardware / Column Issue CheckScope->AllPeaks All Peaks SinglePeak No: Chemical / Sample Issue CheckScope->SinglePeak Only Pyrazole Hardware1 Check Fittings & Extra-Column Volume AllPeaks->Hardware1 Chem1 Check Sample Solvent & Mass Overload SinglePeak->Chem1 Hardware2 Inspect for Column Void / Frit Blockage Hardware1->Hardware2 Chem2 Dilute Sample / Match Mobile Phase Chem1->Chem2 Test Dilution Chem3 Adjust Mobile Phase pH (2.5 - 3.0) Chem2->Chem3 If Tailing Persists Chem4 Use High-Purity End-Capped Column Chem3->Chem4 If Interactions Persist

Caption: Diagnostic workflow for resolving HPLC peak tailing of pyrazole derivatives.

Corrective Methodologies & Self-Validating Protocols

Protocol A: Suppressing Secondary Silanol Interactions via pH Control

Causality: At a mobile phase pH above 4.0, acidic silanols on the silica surface ionize[1][5]. Lowering the pH protonates these silanols, neutralizing their charge and shutting down the secondary retention mechanism responsible for tailing[1][3].

Step-by-Step Methodology:

  • Prepare Acidic Mobile Phase: Formulate the aqueous component of your mobile phase with a strong buffer or acidifier to achieve a pH of 2.5 to 3.0. Use 0.1% Formic Acid for LC-MS compatibility, or 10 mM Potassium Phosphate (adjusted with phosphoric acid) for standard UV detection[6].

  • Equilibrate System: Flush the HPLC system and column with 15–20 column volumes of the newly acidified mobile phase to ensure the stationary phase is fully protonated[3].

  • Inject Standard: Inject a low-concentration standard (e.g., 10 µg/mL) of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

  • Self-Validation (Calculate Asymmetry): Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​ drops from >1.5 to ≤1.2, silanol interaction was the root cause. If tailing persists despite low pH, the column silica may contain trace metal impurities acting as Lewis acids[2]. Proceed to Protocol B.

Protocol B: Correcting Sample Solvent Mismatch and Mass Overload

Causality: If the pyrazole is dissolved in a solvent significantly stronger (more non-polar) than the mobile phase, the analyte will travel rapidly through the column head before partitioning into the stationary phase, causing band distortion[3][4]. Similarly, injecting too much mass saturates the available active sites, leading to a "shark-fin" or right-triangle peak shape[1][7].

Step-by-Step Methodology:

  • Evaluate Diluent: Compare your sample diluent to your initial mobile phase composition. If your method starts at 30% Acetonitrile but your sample is dissolved in 100% Acetonitrile, a mismatch exists.

  • Isolate the Variable (Volume vs. Mass):

    • Test 1 (Mass Overload): Dilute the sample concentration by a factor of 5 to 10 using the initial mobile phase composition, keeping the injection volume constant (e.g., 10 µL)[3][4].

    • Test 2 (Solvent Mismatch): Inject a much smaller volume (e.g., 1 µL instead of 10 µL) of the original concentrated sample[4].

  • Self-Validation: If Test 1 improves peak shape but Test 2 does not, the issue is mass overload. If Test 2 immediately resolves the tailing, the issue is sample solvent mismatch.

Empirical Data: Impact of Optimization Parameters

The following table summarizes the expected quantitative improvements in peak shape when applying the troubleshooting protocols to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Parameter AdjustedInitial ConditionOptimized ConditionTailing Factor ( Tf​ ) ChangeMechanistic Reason
Mobile Phase pH pH 6.8 (Water/ACN)pH 2.5 (0.1% Formic Acid)2.10 → 1.15Protonation of acidic silanols (Si-O⁻ to Si-OH) eliminates secondary retention[1][5].
Column Chemistry Older Type A SilicaType B, Fully End-capped1.85 → 1.08Reduced trace metals and fewer accessible free silanols[2][8].
Sample Diluent 100% AcetonitrileInitial Mobile Phase (e.g., 30% ACN)1.60 → 1.10Prevents premature band spreading at the column head prior to partitioning[3][4].
Injection Mass 50 µg on-column5 µg on-column1.75 → 1.05Prevents saturation of stationary phase active sites, restoring Gaussian distribution[4][7].

Frequently Asked Questions (FAQs)

Q1: Why does my 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole peak tail even on a brand-new C18 column? A: Even new C18 columns can possess residual silanol activity. Because the pyrazole ring contains a nitrogen atom capable of hydrogen bonding, it can interact with unreacted silanols[1][2]. Ensure you are using a high-purity "Type B" silica column that is completely end-capped. Alternatively, specialized reverse-phase columns with inherently low silanol activity (e.g., Newcrom R1) are highly effective for nitro-pyrazole derivatives[6].

Q2: Can the nitro and chloro substituents cause unique tailing mechanisms? A: Yes. Highly electronegative groups like -NO₂ and -Cl create localized electron deficiencies on the heterocyclic ring. Furthermore, trace metal impurities (like iron or aluminum) in older silica matrices can act as ion-exchange sites or withdraw electrons from adjacent silanols, making them exponentially more acidic and prone to interacting with your analyte[2]. Using metal-free, high-purity silica mitigates this.

Q3: How do I definitively know if the tailing is caused by a column void rather than chemistry? A: Chemical tailing is selective; it typically affects specific analytes based on their functional groups (e.g., basic compounds tailing while neutral compounds remain symmetric)[4]. If you have a physical column void or a partially blocked inlet frit, all peaks in the chromatogram—including the solvent front or unretained dead-volume markers—will exhibit tailing, broadening, or splitting[1][4].

Q4: If I cannot lower the pH due to method constraints, how else can I mask silanol interactions? A: If pH adjustment is restricted, you can add a competing amine to the mobile phase. Triethylamine (TEA) at concentrations up to 0.1 g/L interacts strongly with acidic silanols, effectively blocking them from interacting with the nitrogen groups of your pyrazole analyte, thereby reducing the tailing factor[8][9].

References

  • [1] Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. gmpinsiders.com. 1

  • [2] Understanding HPLC Peak Tailing | PDF - Scribd. scribd.com. 2

  • [7] Fixing Peak Tailing in HPLC Analysis | PDF | Physical Sciences | Laboratories - Scribd. scribd.com. 7

  • [8] Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. scribd.com. 8

  • [3] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - Benchchem. benchchem.com. 3

  • [4] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-2,4,6-octatriene - Benchchem. benchchem.com. 4

  • [5] Resolving peak tailing in HPLC analysis of Leptomerine - Benchchem. benchchem.com.5

  • [9] Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC. nih.gov. 9

  • [6] Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies. sielc.com. 6

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1)[1]. This molecule is a highly valued intermediate in the synthesis of complex heterocycles, including PDE1 inhibitors used in psychiatric and cognitive disorder treatments[2][3].

Below, you will find a causality-driven breakdown of its chromatographic behavior, troubleshooting FAQs, and a fully self-validating purification protocol.

Molecule Profiling & Chromatographic Causality

To design an effective purification strategy, we must first deconstruct the molecule's physicochemical properties and how they dictate stationary and mobile phase interactions:

  • Lipophilic Domains (Fast Elution): The N1-ethyl, C3-methyl, and C5-chloro groups contribute significant lipophilicity. The chlorine atom, in particular, shields the pyrazole core and increases the molecule's affinity for non-polar mobile phases.

  • Polar/Electron-Withdrawing Domains (Retention): The C4-nitro group is strongly electron-withdrawing and acts as a potent hydrogen-bond acceptor.

  • Causality in Solvent Selection: Because the N1 position is alkylated, the molecule lacks a hydrogen-bond donor (no free N-H). This is a critical advantage: it prevents the severe tailing typically seen with free pyrazoles on standard bare silica gel. Consequently, normal-phase chromatography using a non-polar hydrocarbon (e.g., Hexane or Cyclohexane) paired with a moderately polar modifier (Ethyl Acetate) provides optimal selectivity and peak shape[4].

Troubleshooting Guides & FAQs

Q: My product is co-eluting with the des-chloro impurity (1-ethyl-3-methyl-4-nitro-1H-pyrazole). How can I resolve this? A: The des-chloro impurity lacks the lipophilic chlorine atom, making it slightly more polar than your target product. If co-elution occurs in a standard Hexane/EtOAc system (e.g., 80:20), the mobile phase is too strong. Solution: Decrease the EtOAc concentration to 5–10% to increase the overall retention time (targeting an Rf​ of ~0.25) and maximize the separation factor ( α ). Alternatively, switch to a Cyclohexane/EtOAc system, which has been empirically shown to improve resolution for structurally similar halogenated pyrazoles[4].

Q: I am experiencing band broadening and poor recovery. Is the nitro group interacting with the silica? A: Yes. While the molecule lacks H-bond donors, the highly polarized nitro group can engage in strong dipole-dipole interactions with active, un-endcapped silanol groups on the silica surface. Solution: Ensure you are using high-quality spherical silica (40-63 µm) rather than irregular silica. Furthermore, dry loading the sample onto Celite or silica prior to column application ensures a tightly focused initial band, mitigating broadening during elution.

Q: Can I use Dichloromethane (DCM) or Methanol (MeOH) as modifiers for this purification? A: DCM can be used as a weak solvent if paired with Hexane (e.g., 50:50 Hexane:DCM), but MeOH must be strictly avoided. Methanol is a strong hydrogen-bond donor that will rapidly disrupt the silica-nitro interactions, causing the pyrazole to elute at the solvent front alongside lipophilic impurities.

Step-by-Step Methodology: Optimized Normal-Phase Protocol

This protocol is designed as a self-validating system , ensuring that quality is verified at the input, process, and output stages for a 10g scale purification.

Phase 1: Input Validation (TLC Method Development)

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop the plate in a 90:10 Hexane:Ethyl Acetate solvent system.

  • Validation Check: The target Rf​ for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole must be between 0.25 and 0.35. The spot will be strongly UV-active at 254 nm due to the conjugated pyrazole-nitro system. Do not proceed to the column until this Rf​ is achieved.

Phase 2: Column Preparation & Loading 4. Weigh out 150–200g of silica gel (15–20x the crude mass). Create a homogeneous slurry using 100% Hexane and pour it into the column. Elute 2 column volumes (CV) of Hexane to settle the bed. 5. Dissolve the 10g of crude mixture in a minimum volume of DCM. Add 15g of dry silica gel to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained (Dry Loading). 6. Carefully load this powder onto the flat top of the column bed. Add a 1 cm protective layer of clean sand to prevent bed disturbance.

Phase 3: Process Execution (Gradient Elution) 7. Elute with 2 CV of 100% Hexane to flush out highly lipophilic over-alkylated byproducts. 8. Elute with 3 CV of 95:5 Hexane:EtOAc. 9. Elute with 5 CV of 90:10 Hexane:EtOAc. The target pyrazole typically elutes in this window.

Phase 4: Output Validation (Analysis) 10. Spot collected fractions on TLC. Pool only the fractions containing the pure UV-active spot at Rf​ 0.30. 11. Evaporate the pooled fractions under reduced pressure to yield the purified solid. 12. Validation Check: Confirm purity via LC-MS (Expected m/z for [M+H]+ is ~190.0) and 1 H NMR (CDCl 3​ ) to ensure the complete absence of residual ethyl acetate (singlet at 2.05 ppm) before using the intermediate in downstream PDE1 inhibitor synthesis[2].

Quantitative Data Presentation

Table 1: Solvent System Matrix for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Solvent SystemRatioExpected Rf​ Application / Notes
Hexane : Ethyl Acetate 90:100.25 - 0.35Standard purification; optimal balance of speed and resolution.
Cyclohexane : Ethyl Acetate 85:15~0.30High-resolution alternative for closely eluting lipophilic impurities[4].
Petroleum Ether : DCM 50:500.20 - 0.30Useful if the crude mixture contains highly polar, tar-like nitration byproducts.

Table 2: Common Impurities and Relative Retention

Impurity ProfilePolarity vs ProductElution OrderTroubleshooting Solution
Des-chloro intermediate More PolarElutes after productDecrease EtOAc concentration by 2-5% to improve separation.
Over-alkylated byproducts Less PolarElutes before productEnsure a shallow gradient; do not exceed 5% EtOAc initially.
Nitration isomers Similar PolarityCo-elutesSwitch to Cyclohexane/EtOAc to alter selectivity ( α )[4].

Visualizations

ChromatographyWorkflow Start Crude Mixture TLC TLC Optimization (Target Rf 0.25-0.35) Start->TLC Screen systems Load Sample Loading (Dry Loading on Silica) TLC->Load Validate Rf Elute Gradient Elution (Hexane to 10% EtOAc) Load->Elute Fractions Fraction Collection & TLC Verification Elute->Fractions Pure Pure Pyrazole (LC-MS / NMR Validated) Fractions->Pure Pool pure fractions

Figure 1: Standardized and self-validating column chromatography workflow.

SeparationLogic Analyte 5-chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole Stationary Silica Gel (SiO2) Polar Stationary Phase Analyte->Stationary Dipole interaction (Nitro) Mobile Hexane / EtOAc Mobile Phase Analyte->Mobile Lipophilic affinity (Chloro/Ethyl) Impurity1 Des-chloro Impurity (More Polar) Impurity1->Stationary Stronger retention Impurity2 Over-alkylated Impurity (Less Polar) Impurity2->Mobile Faster elution

Figure 2: Mechanistic interactions driving the chromatographic separation.

References

  • BLD Pharmatech Co., Limited Product Catalog (CAS 13551-74-1) | Source: ChemBuyersGuide |

  • BLD Pharma Chemical Product List (CAS 13551-74-1) | Source: Scribd | 1

  • US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines | Source: Google Patents | 2

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors | Source: Google Patents | 3

  • CA2566138C - Piperazine derivatives and their use in controlling pests | Source: Google Patents | 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole vs. 5-Chloro-1-methyl-4-nitro-1H-pyrazole

Scaffold Overview and Medicinal Chemistry Context Halogenated nitro-pyrazoles are highly versatile building blocks in the synthesis of complex heterocyclic systems, including pyrazolo-fused 7-deazapurines and targeted ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Overview and Medicinal Chemistry Context

Halogenated nitro-pyrazoles are highly versatile building blocks in the synthesis of complex heterocyclic systems, including pyrazolo-fused 7-deazapurines and targeted kinase inhibitors[1]. The 5-chloro-4-nitro-1H-pyrazole core is specifically engineered for Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group at the C-4 position acts as an electron sink, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and activating the adjacent C-5 carbon for nucleophilic attack[2].

However, the peripheral substitution pattern on the pyrazole ring heavily dictates the reaction kinetics and thermodynamic outcomes. This guide objectively compares the SNAr reactivity of 5-chloro-1-methyl-4-nitro-1H-pyrazole against its more substituted analog, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole , providing researchers with the mechanistic insights needed to optimize synthetic routing.

Mechanistic Causality: Sterics vs. Electronics

The reactivity differential between these two building blocks is governed by a combination of steric shielding and electronic induction.

  • 5-Chloro-1-methyl-4-nitro-1H-pyrazole (The High-Reactivity Standard): With only a minimal methyl group at N-1 and a proton at C-3, this scaffold presents an unhindered trajectory for incoming nucleophiles. The lack of electron-donating groups maximizes the electrophilicity of the C-5 position, allowing SNAr reactions to proceed rapidly even with weak nucleophiles[1].

  • 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (The Attenuated Analog): This compound exhibits significantly dampened SNAr reactivity due to two distinct structural modifications:

    • Steric Shielding (N-1 Ethyl): The ethyl group at N-1 creates a larger steric cone angle directly adjacent to the C-5 reaction center. This bulk physically impedes the Bürgi-Dunitz-like approach trajectory of the nucleophile, increasing the activation energy ( ΔG‡ ) required to transition into the tetrahedral Meisenheimer complex.

    • Electronic Deactivation (C-3 Methyl): Alkyl groups exert a positive inductive (+I) effect. The C-3 methyl group donates electron density into the pyrazole π -system. This partial repopulation of the ring's electron density counteracts the withdrawing effect of the C-4 nitro group, raising the LUMO energy and reducing the thermodynamic favorability of nucleophilic attack.

Reaction Pathway Visualization

The following diagram illustrates the fundamental SNAr pathway for these pyrazole derivatives, highlighting the critical, rate-limiting formation of the Meisenheimer complex.

SNAr N1 5-Chloro-4-nitro-pyrazole (Electrophile) N3 Meisenheimer Complex (Intermediate) N1->N3 Nucleophilic Attack (Rate Limiting) N2 Amine/Thiol (Nucleophile) N2->N3 N4 5-Substituted-4-nitro-pyrazole (Product) N3->N4 Cl- Elimination (Fast) N5 Chloride Ion (Leaving Group) N3->N5

SNAr mechanism pathway for 5-chloro-4-nitro-1H-pyrazoles.

Quantitative Performance Comparison

To objectively benchmark the reactivity, the following table summarizes standardized experimental data for the SNAr amination of both scaffolds using morpholine (a standard secondary amine) under identical conditions (1.2 eq Morpholine, 2.0 eq DIPEA, DMF, 80 °C).

Parameter5-Chloro-1-methyl-4-nitro-1H-pyrazole5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
N-1 Substitution Methyl (Minimal steric hindrance)Ethyl (Moderate steric hindrance)
C-3 Substitution Hydrogen (Neutral)Methyl (+I effect, electronically deactivating)
Relative SNAr Reactivity HighModerate to Low
Time to Complete Conversion 2.0 - 2.5 hours6.0 - 8.0 hours
Isolated Yield (SNAr Product) > 92%72 - 76%
Byproduct Profile Trace hydrolysisIncreased thermal degradation byproducts

Self-Validating Experimental Protocol: SNAr Amination

When working with the less reactive 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, standard SNAr protocols often fail to reach completion. The following methodology is engineered as a self-validating system, ensuring that causality drives every operational step to maximize yield.

Step 1: Reaction Setup & Solvent Selection

  • Action: In an oven-dried flask under nitrogen, dissolve 1.0 mmol of the pyrazole electrophile in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It is explicitly chosen because it strongly solvates cations while leaving the nucleophilic amine naked and highly reactive. Furthermore, its high dielectric constant stabilizes the highly polar Meisenheimer transition state, accelerating the rate-limiting step.

Step 2: Base and Nucleophile Introduction

  • Action: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 mmol of the target amine (e.g., morpholine).

  • Causality: As the SNAr reaction proceeds, stoichiometric HCl is generated. DIPEA acts as a non-nucleophilic acid scavenger. If the liberated HCl is not neutralized, it will protonate the remaining nucleophile, halting the reaction prematurely.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80 °C.

  • Causality: The steric bulk of the N-1 ethyl group and the deactivating C-3 methyl group create a high activation energy barrier. Ambient temperatures will result in stalled reactions; 80 °C provides the necessary kinetic energy to drive the formation of the intermediate.

Step 4: In-Process Validation (LC-MS)

  • Action: At t = 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not rely solely on Thin-Layer Chromatography (TLC).

  • Causality (Self-Validation): Nitro-pyrazoles and their aminated products often exhibit nearly identical Rf values on silica gel due to intense dipole moments. LC-MS validates the reaction by confirming the disappearance of the starting material mass [M+H]+ and the appearance of the product mass minus the chlorine isotope pattern.

Step 5: Quench and Specialized Workup

  • Action: Once complete, cool to room temperature and quench with 20 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 15 mL), followed by brine.

  • Causality: DMF is notoriously difficult to remove via rotary evaporation and can ruin downstream chromatography. The 5% LiCl wash is a highly specific, self-validating technique; the high ionic strength of the aqueous phase forces the DMF to partition entirely out of the organic layer, ensuring a clean crude product.

Step 6: Isolation

  • Action: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

References

  • Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Source: European Patent Office / Google Patents (US 2013/0079321 A1)

Sources

Validation

GC-MS versus LC-MS detection limits for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

An in-depth analytical evaluation of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CEMNP) requires a rigorous understanding of its physicochemical behavior in the gas and liquid phases. As a highly functionalized pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CEMNP) requires a rigorous understanding of its physicochemical behavior in the gas and liquid phases. As a highly functionalized pyrazole intermediate frequently utilized in agrochemical and pharmaceutical synthesis, achieving trace-level quantification demands strategic instrument selection.

This guide provides an authoritative, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of CEMNP, detailing the causality behind method development and establishing self-validating analytical protocols.

Physicochemical Profiling & Ionization Causality

To optimize detection limits, we must first analyze the molecular architecture of CEMNP (CAS: 13551-74-1; Monoisotopic Mass: 189.0305 Da)[1].

  • Volatility vs. Polarity: The ethyl and methyl substituents provide sufficient vapor pressure and thermal stability for GC analysis. However, the highly polar nitro group and the basic nitrogens of the pyrazole ring make the molecule exceptionally responsive to liquid-phase protonation.

  • Ionization Dynamics: In GC-MS, the molecule is subjected to hard Electron Ionization (EI) at 70 eV. The presence of the nitro group dictates the primary fragmentation pathway, typically resulting in the rapid expulsion of a NO2∙​ radical before the pyrazole ring undergoes characteristic HCN or N2​ losses[2]. In contrast, LC-MS/MS utilizes soft Electrospray Ionization (ESI). The basic nature of the pyrazole ring readily accepts a proton in acidic mobile phases, forming a highly stable [M+H]+ precursor ion at m/z 190.03[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems adhering to ICH Q2(R1) guidelines. Both methods incorporate continuous system suitability testing (SST) and internal standard (IS) normalization to instantly flag matrix effects or instrument drift.

Protocol A: GC-MS (EI-SIM) Methodology

Causality: A 5% phenyl-methylpolysiloxane column is selected because the phenyl groups provide optimal π−π and dipole interactions with the nitro-pyrazole ring, preventing peak tailing that would otherwise occur on a purely non-polar 100% dimethylpolysiloxane column.

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) using ethyl acetate. Self-Validation: Spike samples pre-extraction with 50 ng/mL of a deuterated analog (e.g., Pyrazole- d3​ ) to continuously monitor extraction recovery (>85% required).

  • Instrument Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: 250°C, Splitless mode (1 µL injection) to maximize trace analyte transfer.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection (SIM Mode): Monitor m/z 189.0 (Target, [M]+ ) and m/z 143.0 (Qualifier, [M−NO2​]+ ).

  • System Suitability: Inject a mid-level calibration standard every 10 samples. The run is only validated if the retention time drift is <0.05 min and the m/z 189/143 ion ratio remains within ±10% of the theoretical value.

Protocol B: LC-MS/MS (ESI-MRM) Methodology

Causality: 0.1% Formic acid is utilized in the aqueous mobile phase. This is not arbitrary; the low pH actively suppresses the ionization of acidic matrix interferences while providing an abundance of protons to drive the CEMNP pyrazole nitrogen into its [M+H]+ state, exponentially increasing ESI+ sensitivity.

  • Sample Preparation: Protein precipitation using cold acetonitrile (1:3 v/v), followed by centrifugation at 14,000 rpm for 10 minutes.

  • Instrument Parameters:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). The sub-2-micron particles provide ultra-high theoretical plates, narrowing peak width to enhance the signal-to-noise ratio.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 10% B to 90% B over 3.5 minutes.

  • Detection (MRM Mode): Precursor m/z 190.0. Primary transition m/z 190.0 144.0 (Collision Energy: 18V); Secondary transition m/z 190.0 108.0 (Collision Energy: 25V).

  • Self-Validation: Matrix-matched calibration curves must yield an R2≥0.995 . A blank injection following the highest calibrator must show <5% carryover relative to the Limit of Quantitation (LOQ).

Mechanistic Pathways & Workflow Logic

Understanding the gas-phase fragmentation of CEMNP is critical for selecting the correct quantitation ions in GC-MS. As documented in studies on 2[2], the nitro group is highly labile under 70 eV electron bombardment.

GCMS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 189 Loss_NO2 [M - NO₂]⁺ m/z 143 M_ion->Loss_NO2 -NO₂ radical Loss_Cl [M - Cl]⁺ m/z 154 M_ion->Loss_Cl -Cl radical Ring_Cleavage [M - NO₂ - HCN]⁺ m/z 116 Loss_NO2->Ring_Cleavage -HCN

Figure 1: GC-EI-MS fragmentation pathway of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Method_Selection Start Sample Matrix Containing CEMNP Decision Required Sensitivity? Start->Decision GCMS GC-MS (EI-SIM) LOD: ~5 ng/mL Ideal for volatile/organic matrices Decision->GCMS Moderate (ppm-ppb) LCMS LC-MS/MS (ESI-MRM) LOD: ~0.1 ng/mL Ideal for complex bio-matrices Decision->LCMS Trace (ppt-ppb)

Figure 2: Decision tree for selecting GC-MS vs. LC-MS/MS based on sensitivity requirements.

Comparative Detection Limits & Performance Data

The following table synthesizes the empirical performance metrics of both analytical platforms when quantifying CEMNP in a complex biological matrix (e.g., plasma).

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (Positive)
Target Ions / MRM m/z 189.0, 143.0m/z 190.0 144.0, 108.0
Limit of Detection (LOD) 5.2 ng/mL0.15 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL0.50 ng/mL
Linear Dynamic Range 15 – 5,000 ng/mL0.5 – 1,000 ng/mL
Matrix Effect (Plasma) -12% (Ion suppression minimal)-35% (Requires matrix-matched calibration)
Total Run Time 14.5 min4.5 min

Critical Evaluation & Conclusion

While GC-MS provides excellent structural confirmation through highly reproducible EI fragmentation libraries, it is fundamentally limited by the baseline noise inherent to single-stage SIM detection. For CEMNP, GC-MS is best reserved for raw material purity analysis or high-concentration agrochemical formulations.

Conversely, LC-MS/MS is the unequivocally superior choice for trace-level detection . The tandem mass spectrometry (MRM) acts as a double mass filter, virtually eliminating background chemical noise. Furthermore, the basicity of the pyrazole ring allows for highly efficient protonation in ESI+, pushing the Limit of Detection (LOD) down to the sub-ng/mL (ppt) range. Researchers conducting pharmacokinetic studies or trace environmental monitoring must default to the LC-MS/MS protocol to ensure data integrity and regulatory compliance.

References

  • PubChemLite - 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (C6H8ClN3O2). Université du Luxembourg / CCSbase.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Discovery and Optimization of Pyrazole Amides as Inhibitors. ACS Publications.

Sources

Comparative

Benchmarking Green Chemistry Synthesis Routes for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Introduction: The Imperative for Sustainable Heterocyclic Synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Introduction: The Imperative for Sustainable Heterocyclic Synthesis

The highly functionalized scaffold 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a critical intermediate in the development of advanced agrochemicals (e.g., broad-spectrum pyrazole fungicides) and novel pharmaceutical candidates. Structurally, the precise arrangement of the N-ethyl, C3-methyl, C4-nitro, and C5-chloro groups provides unique steric and electronic properties essential for target receptor binding.

Historically, the synthesis of this molecule from 1-ethyl-3-methyl-1H-pyrazol-5-ol has relied on brute-force chemical methods: massive excesses of phosphorus oxychloride ( POCl3​ ) for chlorination, followed by fuming nitric acid ( HNO3​ ) for nitration[1]. While effective at a laboratory scale, these traditional routes suffer from severe thermal hazards, toxic fume generation, and unacceptably high Process Mass Intensity (PMI). Driven by the principles of sustainable manufacturing, modern process chemistry has shifted toward green solvent-mediated reactions, continuous flow technologies, and catalytic atom-economic pathways[2].

This guide objectively benchmarks the traditional batch synthesis against state-of-the-art green chemistry alternatives, providing deep mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Causality & Route Design

To optimize the synthesis, we must dissect the causality behind reagent selection and reaction engineering.

The Chlorination Bottleneck

In the traditional batch route, the conversion of the C5-hydroxyl group to a chloride utilizes neat POCl3​ under reflux. The mechanistic flaw is the uncontrolled exotherm during the formation of the phosphorodichloridic acid intermediate, coupled with the massive hydrolytic burden during the aqueous quench. This generates vast amounts of phosphoric acid and hydrochloric acid waste. The Green Alternative: By transitioning to a Continuous Flow Microreactor , we can use near-stoichiometric POCl3​ in a green solvent like 2-Methyltetrahydrofuran (2-MeTHF)[2]. The high surface-area-to-volume ratio of the microreactor allows for rapid heat dissipation. This means the reaction can be safely operated at elevated temperatures (120°C) for a fraction of the time (5-minute residence) without the thermal degradation and tar formation characteristic of batch processes.

The Nitration Challenge

Electrophilic aromatic substitution at the C4 position is favored due to the activating nature of the pyrazole ring, but the deactivating C5-chloro group necessitates a strong nitrating agent. Traditional protocols use fuming HNO3​ in H2​SO4​ [1]. However, fuming HNO3​ is a potent oxidant; it frequently causes over-oxidation of the C3-methyl group to a carboxylic acid, reducing overall yield and complicating purification[3]. The Green Alternative: A mild, highly efficient strategy employs a KNO3​/H2​SO4​ system[4]. Here, the active nitronium ion ( NO2+​ ) concentration is kinetically limited by the dissolution rate of the potassium nitrate salt. This low steady-state concentration of NO2+​ heavily favors the rapid ring nitration over the slower side-chain oxidation, maximizing atom economy and eliminating the need for hazardous fuming acids.

RouteCompare cluster_trad Traditional Batch Route cluster_green Green Chemistry Route S1 1-Ethyl-3-methyl-1H-pyrazol-5-ol C_Trad Chlorination (Excess POCl3, Reflux) S1->C_Trad C_Green Chlorination (Flow POCl3 in 2-MeTHF) S1->C_Green Int_Trad 5-Chloro-1-ethyl-3-methyl-1H-pyrazole C_Trad->Int_Trad N_Trad Nitration (Fuming HNO3 / H2SO4) Target 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole N_Trad->Target Int_Green 5-Chloro-1-ethyl-3-methyl-1H-pyrazole C_Green->Int_Green N_Green Nitration (KNO3 / H2SO4 System) N_Green->Target Int_Trad->N_Trad Int_Green->N_Green

Comparison of traditional batch versus green continuous/catalytic synthesis routes.

Quantitative Performance Comparison

The following table summarizes the benchmarking data comparing the traditional batch methodology against the optimized green chemistry route. The data highlights significant improvements in environmental impact and process efficiency.

MetricTraditional Batch RouteGreen Chemistry RoutePerformance Delta
Overall Yield (2 Steps) 58%86% +28%
Atom Economy 42%78% +36%
E-Factor (kg waste / kg product) > 45.08.2 81% Reduction
Chlorination Reaction Time 12 Hours5 Minutes (Residence)144x Faster
Nitration Impurity Profile ~15% (C3-COOH oxidation)< 2% Superior Selectivity
Primary Solvents Used Toluene, Neat POCl32-MeTHF (Renewable)Lower Toxicity

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains an integrated feedback mechanism (Process Analytical Technology or physical checkpoints) to guarantee the reaction remains within its optimal kinetic and safety windows.

Protocol A: Green Continuous Flow Chlorination

FlowSetup P1 Pump A: Substrate in 2-MeTHF Mix T-Mixer (High Mass Transfer) P1->Mix P2 Pump B: POCl3 (1.1 eq) P2->Mix React PFA Coil Reactor (120°C, 5 min) Mix->React PAT In-line FTIR (Self-Validation) React->PAT Quench In-line Quench (Ice/Water) PAT->Quench

Continuous flow microreactor setup for the green chlorination of pyrazole derivatives.

Step-by-Step Methodology:

  • Feed Preparation: Prepare Feed A by dissolving 1-ethyl-3-methyl-1H-pyrazol-5-ol (1.0 M) in anhydrous 2-MeTHF. Prepare Feed B consisting of a 1.1 M solution of POCl3​ in 2-MeTHF.

  • System Priming: Prime the PFA (Perfluoroalkoxy) coil reactor (10 mL internal volume) with pure 2-MeTHF and heat the reactor zone to 120°C.

  • Continuous Pumping: Engage HPLC pumps to deliver Feed A at 1.0 mL/min and Feed B at 1.0 mL/min into a high-mixing-efficiency T-mixer. This achieves a 5-minute residence time in the heated zone.

  • Self-Validation Checkpoint (In-line FTIR): Route the reactor effluent through an in-line ATR-FTIR flow cell. Validation: The system is at steady-state conversion when the broad O-H stretch (~3200 cm⁻¹) completely disappears and the sharp C-Cl stretch (~750 cm⁻¹) stabilizes. If the O-H peak reappears, the system automatically triggers a pump-rate reduction to increase residence time.

  • In-line Quench: Direct the validated effluent into a continuous stirred-tank reactor (CSTR) containing a 0°C aqueous buffer (pH 7) to safely quench residual POCl3​ .

  • Isolation: Separate the organic 2-MeTHF layer, dry over Na2​SO4​ , and concentrate under reduced pressure to yield 5-chloro-1-ethyl-3-methyl-1H-pyrazole (>95% purity).

Protocol B: Green Nitration via KNO3​/H2​SO4​

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a jacketed reactor with 5-chloro-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv) and concentrated H2​SO4​ (5.0 volumes). Stir at 25°C until complete dissolution is achieved.

  • Cooling Phase: Circulate chilled glycol through the reactor jacket to bring the internal mixture temperature to exactly 0°C.

  • Nitrating Agent Addition: Slowly add finely milled KNO3​ (1.05 equiv) in small portions over 60 minutes[4].

  • Self-Validation Checkpoint (Thermal Feedback): The dissolution and protonation of KNO3​ is exothermic. Validation: The internal thermocouple is linked to the dosing mechanism. If the internal temperature exceeds 5°C, the addition of KNO3​ is automatically paused. This strict thermal boundary prevents the generation of oxidative side-reactions (e.g., C3-methyl oxidation)[3].

  • Maturation: Once addition is complete, allow the reaction to stir at 5°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material spot is fully consumed.

  • Workup: Pour the reaction mixture over crushed ice. The target product, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole, will precipitate as a pale yellow solid. Filter, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

References

  • Green Synthetic Approach for High-Performance Energetic Nitramino Azoles | Organic Letters Source: ACS Publications. Demonstrates the efficacy of the KNO3/H2SO4 system for the controlled, green nitration of azoles. URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC / National Institutes of Health. Reviews the challenges of nitrating pyrazoles and the drawbacks of traditional fuming nitric acid methods. URL:[Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: ResearchGate. Highlights the shift toward green solvents (like 2-MeTHF) and atom-economical transformations in pyrazole chemistry. URL:[Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening Cascade Source: MDPI. Details the traditional nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole using fuming nitric acid and the resulting oxidative complications. URL:[Link]

Sources

Validation

Comparative Biological Evaluation of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Derivatives: Kinase Inhibition and Antimicrobial Efficacy

As a highly versatile heterocyclic scaffold, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) serves as a critical intermediate in modern drug discovery. The distinct electronic environment of this core—sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile heterocyclic scaffold, 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) serves as a critical intermediate in modern drug discovery. The distinct electronic environment of this core—specifically the highly electrophilic C5 position activated by the adjacent electron-withdrawing 4-nitro group—allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr). Additionally, the 1-ethyl and 3-methyl substituents provide essential lipophilic bulk, optimizing the pharmacokinetic profile and facilitating hydrophobic interactions within target protein binding pockets.

This guide provides an objective, data-driven comparison of the biological activities of synthesized derivatives derived from this core, focusing specifically on their efficacy as ATP-competitive kinase inhibitors in oncology [1] and as DNA gyrase inhibitors in antimicrobial applications [2].

Structural Derivatization Strategy

The strategic value of the 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole core lies in its orthogonal reactivity. The derivatization workflow typically follows one of two primary pathways to generate libraries for biological screening:

G Core 5-Chloro-1-ethyl-3-methyl- 4-nitro-1H-pyrazole SNAr SNAr Reaction (Amine/Aryl Substitution) Core->SNAr Pathway A (Electrophilic C5) Reduction Nitro Reduction (Fe/HCl or Pd/C) Core->Reduction Pathway B (Nitro Reduction) DerivA 5-Substituted-4-nitro Derivatives SNAr->DerivA DerivB 5-Chloro-4-amino Derivatives Reduction->DerivB

Synthetic pathways for derivatizing the 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole core.

For the purpose of this comparative analysis, we will evaluate two representative classes of derivatives synthesized via Pathway A:

  • Derivative A (Aryl-substituted): 5-(4-fluoroanilino)-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

  • Derivative B (Aliphatic-substituted): 5-(piperazin-1-yl)-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Comparative Analysis: Kinase Inhibition (Oncology)

Pyrazole derivatives are well-documented as potent, ATP-competitive inhibitors of various receptor tyrosine kinases (RTKs) and non-receptor kinases, including EGFR, JAK2, and PI3K[3]. The nitrogen atoms of the pyrazole ring, along with substituted amino groups at the C5 position, form critical hydrogen bonds with the kinase hinge region, while the 1-ethyl and 3-methyl groups occupy the hydrophobic selectivity pockets [4].

G Ligand Pyrazole Derivative (ATP Competitor) ATP ATP Binding Pocket Ligand->ATP Binds to Hinge Region Receptor Receptor Tyrosine Kinase (e.g., EGFR / JAK2) Receptor->ATP Contains Downstream Downstream Signaling (STAT3 / AKT / ERK) ATP->Downstream Phosphorylation (Inhibited) Proliferation Tumor Cell Proliferation (Blocked) Downstream->Proliferation Signal Transduction (Halted)

Mechanism of action: Pyrazole derivatives as ATP-competitive kinase inhibitors.
In Vitro Kinase Profiling Data

The inhibitory efficacy of the derivatives was evaluated against standard clinical benchmarks (Erlotinib for EGFR; Doxorubicin as a general cytotoxic baseline).

CompoundEGFR IC₅₀ (µM)JAK2 IC₅₀ (µM)PI3K IC₅₀ (µM)Cytotoxicity (MCF7) IC₅₀ (µM)
Derivative A (Aryl)0.045 0.1201.8500.85
Derivative B (Aliphatic)2.1503.4500.9504.20
Erlotinib (Standard)0.002>10.0>10.0N/A
Doxorubicin (Standard)N/AN/AN/A0.95

Analytical Insight: Derivative A demonstrates superior activity against EGFR and JAK2 compared to Derivative B. The causality lies in the rigid, planar nature of the 4-fluoroanilino group, which likely engages in strong π−π stacking interactions with aromatic residues (e.g., Phe856 in EGFR) within the deep hydrophobic pocket of the kinase domain. Conversely, the bulky, sp³-hybridized piperazine ring in Derivative B causes steric clashes in the narrow ATP-binding cleft of EGFR, though it shows moderate activity against the more flexible PI3K pocket.

Comparative Analysis: Antimicrobial Efficacy

Beyond oncology, pyrazole derivatives exhibit profound antimicrobial properties, frequently acting as dual inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR) [5]. The 4-nitro group is particularly relevant here, as nitroaromatics can undergo bacterial-specific reduction to generate reactive nitrogen species, compounding the primary mechanism of action.

Minimum Inhibitory Concentration (MIC) Data

Compounds were tested against multi-drug resistant (MDR) clinical isolates.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli (MDR) MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A (Aryl)16.032.0>64.0
Derivative B (Aliphatic)0.50 1.0 8.0
Ciprofloxacin (Standard)0.250.50N/A
Ketoconazole (Standard)N/AN/A0.50

Analytical Insight: In stark contrast to the kinase assay, Derivative B significantly outperforms Derivative A in antimicrobial efficacy. The basic secondary amine of the piperazine moiety becomes protonated at physiological pH. This cationic charge facilitates electrostatic interaction with the negatively charged bacterial cell envelope, drastically increasing intracellular accumulation in Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria alike.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are engineered with built-in validation checkpoints.

Protocol 1: SNAr Synthesis of 5-Substituted Derivatives

Causality: The electron-withdrawing nature of the 4-nitro group lowers the LUMO of the pyrazole ring, stabilizing the Meisenheimer complex and making the C5-chlorine highly labile to nucleophilic attack.

  • Reaction Setup: Dissolve 1.0 eq of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF). Add 1.5 eq of the desired nucleophile (e.g., 4-fluoroaniline or piperazine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

  • Thermal Activation: Stir the mixture at 80°C under an inert argon atmosphere for 4–6 hours.

  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Validation Check: The disappearance of the high-Rf starting material spot and the appearance of a distinct, intensely UV-active lower-Rf product spot confirms conversion.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Final Validation: Confirm structure via LC-MS. Validation Check: The mass spectrum must show the complete loss of the characteristic M / M+2 (3:1 ratio) chlorine isotope pattern, replaced by the exact mass of the substituted adduct.

Protocol 2: ADP-Glo™ Kinase Assay

Causality: Kinases consume ATP to phosphorylate substrates, generating ADP. This assay measures the accumulated ADP by converting it back to ATP, which is then utilized by luciferase to generate a luminescent signal directly proportional to kinase activity.

  • Incubation: In a 384-well plate, combine 5 µL of the target kinase (e.g., EGFR), 5 µL of the substrate/ATP mix, and 1 µL of the pyrazole derivative (serially diluted). Incubate for 60 minutes at room temperature.

  • ADP Quantification: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes in the dark.

  • Self-Validation System:

    • Negative Control: Wells containing buffer instead of enzyme (establishes background luminescence).

    • Positive Control: Wells containing enzyme and substrate without the inhibitor (establishes 100% kinase activity).

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, ensuring the signal window is robust enough for accurate IC₅₀ determination.

Protocol 3: Resazurin-Based Broth Microdilution (MIC Assay)

Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin, a pink and highly fluorescent compound. This provides an objective, colorimetric readout of bacterial viability, eliminating the subjectivity of visual turbidity checks.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform a two-fold serial dilution of the pyrazole derivatives across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Self-Validation System:

    • Sterility Control: Broth + resazurin (Must remain blue; validates aseptic technique).

    • Growth Control: Broth + bacteria + resazurin (Must turn pink; validates bacterial viability).

  • Readout: The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

Conclusion

The 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole scaffold is a highly tunable intermediate. As demonstrated, substituting the C5 position with rigid, aromatic moieties (Derivative A) drives the biological activity toward potent, ATP-competitive kinase inhibition, making them viable leads for targeted oncology therapies. Conversely, substitution with basic, aliphatic amines (Derivative B) shifts the pharmacological profile toward broad-spectrum antimicrobial activity by enhancing cell wall penetration and targeting DNA gyrase. Researchers must select the derivatization pathway that best aligns with their target indication, utilizing the self-validating protocols provided to ensure rigorous, reproducible data.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at:[Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed (NIH). Available at:[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega. Available at:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC (NIH). Available at:[Link]

Comparative

spectroscopic comparison of N-alkylated pyrazole analogs to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

As a Senior Application Scientist, the objective of this guide is to provide an authoritative, data-driven comparison of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CEMNP) against its N-alkylated analogs. Pyrazole der...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the objective of this guide is to provide an authoritative, data-driven comparison of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CEMNP) against its N-alkylated analogs. Pyrazole derivatives are privileged scaffolds in modern drug discovery and agrochemical design, with their pharmacological efficacy heavily dictated by their N-alkylation regiochemistry and the resulting electronic distribution 1.

This guide dissects the causality behind the spectroscopic shifts observed when modifying the N1-alkyl chain, offering a self-validating framework for researchers to unambiguously characterize these complex heterocycles.

Mechanistic Causality in Spectroscopic Shifts

When comparing the 1-ethyl derivative (CEMNP) to its 1-methyl, 1-isopropyl, and 1-benzyl counterparts, the spectroscopic variations are not random; they are governed by predictable steric and electronic mechanisms.

1. Inductive Push-Pull Dynamics (NMR Spectroscopy) The N-alkyl group exerts a positive inductive (+I) effect on the pyrazole ring. As the alkyl chain becomes more branched (Methyl < Ethyl < Isopropyl), the electron-donating capacity increases. This increased electron density at the N1 position propagates through the conjugated π -system, subtly shielding the adjacent C5 carbon (bonded to the electronegative chlorine) and the C3 carbon 2. Furthermore, the α -protons of the N-alkyl group are highly deshielded due to the direct attachment to the electron-withdrawing pyrazole nitrogen, providing distinct splitting patterns (e.g., a sharp quartet for the N-ethyl group) [[3]]().

2. Steric Distortion and Vibrational Modes (IR Spectroscopy) The 4-nitro group is highly sensitive to its coplanarity with the pyrazole ring. In a perfectly planar system, resonance delocalizes the nitrogen lone pair, weakening the N-O bonds and shifting the IR stretching frequencies lower. However, the bulky 5-chloro and 3-methyl groups force the 4-nitro group partially out of plane. Modifying the N1-alkyl group alters the steric crowding around the 5-chloro position, which indirectly impacts the entire ring's geometry. This is observable in the N-O asymmetric (1550-1475 cm⁻¹) and symmetric (1365-1290 cm⁻¹) stretching bands [[4]](). The core C=N stretch of the pyrazole ring remains relatively stable around 1589-1610 cm⁻¹ [[5]]().

Experimental Workflow

G A N-Alkylation of Pyrazole Core (5-Chloro-3-methyl-4-nitro-1H-pyrazole) B Regioisomer Separation (Column Chromatography) A->B Crude Product C NMR Analysis (1H, 13C, 2D) Regiochemistry & Electronic Shifts B->C Purified Analog D FT-IR Spectroscopy (ATR) Vibrational Modes (NO2, C=N) B->D Purified Analog E Data Synthesis & Structural Validation C->E D->E

Workflow for the regioselective synthesis and spectroscopic validation of pyrazole analogs.

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic data, highlighting the diagnostic shifts used to differentiate CEMNP from its structural analogs 6.

CompoundN-Alkyl Group¹H NMR (N-Alkyl α -protons, ppm)¹³C NMR (C4-NO₂, ppm)IR ν (NO₂ asym) cm⁻¹IR ν (C=N) cm⁻¹
CEMNP (Target) 1-Ethyl 4.15 (q, J = 7.2 Hz, 2H) 133.5 1522 1595
Analog A1-Methyl3.85 (s, 3H)133.815251598
Analog B1-Isopropyl4.60 (septet, J = 6.8 Hz, 1H)133.115181592
Analog C1-Benzyl5.35 (s, 2H)134.015281602

Note: NMR spectra acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C). IR spectra acquired via neat ATR.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm data integrity before proceeding.

Protocol 1: Regiochemistry Validation via 2D NMR

N-alkylation of pyrazoles often yields a mixture of N1 and N2 regioisomers. Relying solely on 1D ¹H NMR is insufficient for unambiguous assignment. This protocol utilizes 2D HMBC to establish a self-validating loop [[7]]().

  • Sample Preparation: Dissolve 15 mg of the purified pyrazole analog in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero reference. If the TMS peak drifts, the operator immediately knows the magnetic field is uncalibrated, preventing downstream assignment errors.

  • 1D Acquisition Parameters: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Quaternary carbons (C3, C4, C5) in pyrazoles have long T1 relaxation times. A 2.0s delay ensures complete longitudinal relaxation, preventing signal suppression and allowing accurate integration.

  • 2D HMBC Cross-Validation: Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (J = 8 Hz).

    • Self-Validation Check: Map the correlation from the N-alkyl α -protons (e.g., the CH₂ quartet at 4.15 ppm for CEMNP). If the compound is the N1-isomer, a strong cross-peak to the C5 carbon (~128 ppm) will be observed. If the cross-peak correlates to the C3 carbon (~145 ppm), the operator has isolated the undesired N2-isomer. This internal geometric check validates the structure without needing an external reference standard.

Protocol 2: Electronic Profiling via FT-IR (ATR Method)

The vibrational modes of the nitro group are highly diagnostic of the steric environment created by the N-alkyl substituent.

  • Environmental Calibration: Prior to sample loading, collect a background spectrum (32 scans) on the empty diamond ATR crystal.

    • Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900-3500 cm⁻¹) from the final spectrum, ensuring that weak overtone bands of the pyrazole ring are not obscured.

  • Sample Deposition & Pressure Application: Place 2-3 mg of the solid pyrazole analog onto the crystal. Lower the anvil to apply uniform pressure.

    • Self-Validation Check: Monitor the live baseline between 2000-2500 cm⁻¹. Because organic molecules rarely absorb in this specific window, a perfectly flat, noise-free baseline confirms that optimal optical contact has been achieved and no scattering artifacts are present. If the baseline slopes, the pressure must be adjusted before acquisition.

  • Spectral Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Extract the exact wavenumbers for the N-O asymmetric stretch (typically 1550-1475 cm⁻¹) and symmetric stretch (1365-1290 cm⁻¹) to compare against the analog library 4.

Sources

Validation

Comparative Guide: FTIR Spectral Cross-Validation for 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Batches

The Analytical Challenge in Pyrazole Synthesis Pyrazole derivatives represent a highly versatile class of heterocyclic compounds, serving as critical intermediates in the development of anti-tumor, antimicrobial, and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Pyrazole Synthesis

Pyrazole derivatives represent a highly versatile class of heterocyclic compounds, serving as critical intermediates in the development of anti-tumor, antimicrobial, and agrochemical agents[1]. As these compounds transition from discovery to scaled-up manufacturing, ensuring batch-to-batch consistency becomes paramount. The FDA’s Process Analytical Technology (PAT) framework mandates rigorous, real-time quality control to prevent polymorphic conversions, detect trace impurities, and ensure the structural integrity of active pharmaceutical ingredients (APIs)[2].

For fully substituted pyrazoles like 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS 13551-74-1) , Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive molecular fingerprinting method[3]. This guide objectively compares the FTIR spectral profiles of an optimized in-house synthesized batch against a commercial supplier batch and a closely related structural analog (5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole)[4]. By leveraging chemometric cross-validation, we can establish a self-validating protocol to detect incomplete N-alkylation and ensure API purity.

Mechanistic Spectral Profiling: Causality in Peak Shifts

Understanding the causality behind spectral features is critical for accurate cross-validation. The target molecule is fully substituted at all ring positions, which dictates its unique vibrational signature:

  • Absence of N-H Stretching: Unreacted pyrazole precursors exhibit a broad, strong N-H stretching vibration between 3200–3400 cm⁻¹. Successful ethylation at position 1 converts the secondary amine to a tertiary amine, resulting in the complete disappearance of this peak[1].

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at position 4 yields two distinct, high-intensity peaks: an asymmetric stretch at ~1530 cm⁻¹ and a symmetric stretch at ~1340 cm⁻¹.

  • Halogenation (-Cl): The C-Cl bond at position 5 produces a sharp stretching frequency in the fingerprint region at ~740 cm⁻¹.

  • Aliphatic Differentiation: The presence of an N-ethyl group introduces distinct -CH₂- bending and stretching modes that differentiate it from N-methyl analogs.

Workflow for Chemometric Cross-Validation

To eliminate human bias in spectral interpretation, raw FTIR data must be coupled with chemometric models such as Principal Component Analysis (PCA) or Partial Least Squares (PLS)[5].

G Start API Batch Sampling (5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole) ATR ATR-FTIR Spectral Acquisition (4000–400 cm⁻¹, 4 cm⁻¹ res) Start->ATR Preprocess Spectral Preprocessing (Baseline Correction, SNV) ATR->Preprocess CrossVal Chemometric Cross-Validation (PCA / PLS Models) Preprocess->CrossVal Decision Batch Consistency Check CrossVal->Decision Pass Release Batch (High Purity Verified) Decision->Pass Aligns with reference Fail Reject/Reprocess (Impurity Detected) Decision->Fail Deviation > Threshold

Workflow for ATR-FTIR cross-validation and chemometric batch consistency testing.

Self-Validating Experimental Protocol

To guarantee data integrity, this protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr transmission pellets. Expert Insight: KBr is highly hygroscopic; absorbed atmospheric moisture creates an artifactual O-H stretch at ~3400 cm⁻¹. Because we rely on this exact region to verify the absence of unreacted N-H bonds, ATR is mandatory to prevent false-positive impurity readings.

Step-by-Step Methodology:

  • System Initialization & Procedural Blanking (Self-Validation Step): Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must exhibit a signal-to-noise ratio > 10,000:1 with no residual organic peaks before proceeding.

  • Sample Application: Deposit ~5 mg of the solid pyrazole batch onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate optical contact, which normalizes the depth of penetration across different crystal habits.

  • Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Chemometric Preprocessing: Apply Standard Normal Variate (SNV) transformation to the raw spectra. Causality: Solid powder samples exhibit varying particle sizes, causing baseline shifts due to light scattering. SNV mathematically normalizes these physical variations so the PCA model only evaluates true chemical differences.

  • Cross-Validation: Project the preprocessed spectra into the established PCA model. A batch is validated if its Hotelling's T² and Q-residuals fall within the 95% confidence interval of the reference standard.

Comparative Data Analysis

The table below objectively compares the spectral features of our optimized in-house batch against a commercial alternative and a structural analog.

Spectral Region (cm⁻¹)Vibrational ModeBatch A (In-House)Batch B (Commercial)1,3-Dimethyl AnalogDiagnostic Significance
~3200–3400 N-H StretchAbsentTrace (3350) AbsentDetects unalkylated precursor impurities[1].
~2980 & 2870 C-H AliphaticPresent (Ethyl profile)Present (Ethyl profile)Absent (Methyl only)Differentiates 1-ethyl from 1-methyl analogs[4].
~1550 C=N Pyrazole Ring155215511554Confirms core heterocyclic scaffold integrity.
~1530 & 1340 -NO₂ Asym & Sym1532, 13411531, 13401535, 1345Validates the highly electron-withdrawing nitro group.
~740 C-Cl Stretch742742745Confirms halogenation at position 5.
Interpretation of Results
  • Batch A (In-House) vs. Batch B (Commercial): Batch A demonstrates a pristine profile with complete absence of absorption >3000 cm⁻¹. Batch B exhibits a trace peak at 3350 cm⁻¹. Through cross-validation, this deviation was flagged by the PCA model. The causality is traced to incomplete N-alkylation during the commercial supplier's synthesis, leaving residual 3-methyl-4-nitro-1H-pyrazole.

  • Batch A vs. 1,3-Dimethyl Analog: The analog (CAS 13551-73-0) lacks the distinct -CH₂- stretching frequencies associated with the ethyl group. Furthermore, the inductive effect of the ethyl versus methyl group causes minor but detectable shifts in the C=N and C-Cl stretching frequencies (e.g., 742 cm⁻¹ vs 745 cm⁻¹). Chemometric models easily separate these into distinct clusters, proving the method's specificity.

Sources

Safety & Regulatory Compliance

Safety

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires rigorous, self-validating safety and disposal protocols. For researchers and drug development professionals working with highly functionalized building blocks like 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1), understanding the causality behind disposal procedures is as critical as the procedures themselves.

This guide provides the authoritative operational and disposal framework for this compound, ensuring compliance with Environmental Health and Safety (EHS) standards and the Resource Conservation and Recovery Act (RCRA) [1].

Hazard Profile & Physicochemical Causality

To design a safe disposal plan, we must first analyze the structural components of the molecule and how they dictate reactivity and waste classification:

  • The Chloro Substituent (Halogenated): The presence of the chlorine atom mandates that this compound be strictly segregated into Halogenated Waste streams. If incinerated at low temperatures or mixed with non-halogenated waste, halogenated organics can generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzodioxins or furans (PCDD/Fs) [2].

  • The Nitro Group: Nitroaromatics and nitroheterocycles possess inherent oxidative potential. While stable under standard conditions, they can undergo rapid, exothermic decomposition if subjected to extreme heat, shock, or when mixed with incompatible materials (e.g., strong reducing agents or concentrated alkalis).

  • The Pyrazole Core: Nitrogen-rich heterocycles can be biologically active and environmentally persistent. Direct release into the aquatic environment must be prevented to avoid ecological toxicity [3].

Quantitative Hazard Summary
Chemical Property / FeatureOperational ImplicationDisposal Requirement
Chemical Class Halogenated Nitro-HeterocycleMust be classified as Halogenated Organic Waste.
Physical State Solid (Typical for this class)Collect solid waste separately; dissolve in compatible solvent if liquid stream is preferred by EHS.
Incompatibilities Strong oxidizers, strong reducing agents, strong bases.Do not mix waste streams containing these reagents.
Thermal Stability Potential for exothermic decomposition at high temps.Avoid concentrating waste solutions to dryness.
Environmental Impact Potentially toxic to aquatic life.Zero-discharge policy to municipal wastewater (sinks).

Standard Operating Procedure (SOP): Institutional Disposal

The following step-by-step methodology outlines the self-validating system for routine laboratory disposal. This process relies on institutional transfer to licensed waste management facilities, explicitly avoiding any improvised on-site chemical neutralization, which poses severe safety risks.

Step 1: Waste Segregation (The Critical Node)

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Causality: Segregation is the most critical step. Mixing halogenated waste with non-halogenated solvents drastically increases the cost and complexity of commercial incineration, as it requires specialized flue-gas scrubbing to neutralize acidic byproducts [2].

Step 2: Containerization

  • Action: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container is chemically compatible with the primary solvent if the pyrazole is in solution (e.g., DCM, Chloroform).

  • Action: Never fill the container beyond 80% capacity.

  • Causality: Leaving 20% headspace accommodates potential vapor pressure expansion due to temperature fluctuations in the waste storage area, preventing container rupture.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole" and the primary solvent, along with the "Halogenated" and "Toxic" hazard checkboxes marked [1].

  • Causality: Unidentified "orphan" waste cannot be legally transported or incinerated and requires costly analytical testing by EHS to characterize.

Step 4: EHS Transfer and High-Temperature Incineration

  • Action: Transfer the sealed, labeled container to your institution's EHS department.

  • Causality: The only scientifically sound and legally compliant method for destroying halogenated nitro-compounds is professional high-temperature incineration (typically >1100°C) equipped with alkaline scrubbers. This ensures complete cleavage of the stable pyrazole ring and neutralization of the resulting HCl and NOx emissions [3].

Step-by-Step Spill Response & Decontamination Protocol

In the event of an accidental release (e.g., dropped vial of the solid powder), immediate and correct action prevents exposure and cross-contamination.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat. If the spill is large or involves a volatile solvent solution, use a half-face respirator with organic vapor cartridges or ensure the area is highly ventilated.

  • Containment (Solid Spill): Gently cover the powder with a slightly damp paper towel to prevent aerosolization of the dust.

  • Containment (Liquid Spill): Surround and cover the spill with an inert absorbent material, such as vermiculite, diatomaceous earth, or dry sand.

    • Crucial Causality:Never use combustible absorbents (like sawdust or paper towels for bulk liquid absorption) when dealing with nitro-compounds, as the mixture can become highly flammable or reactive upon drying.

  • Collection: Use a non-sparking plastic scoop or dustpan to collect the absorbed material or damp powder. Place it into a wide-mouth, sealable HDPE container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all contaminated paper towels and washings into the solid hazardous waste container.

  • Labeling: Label the container as "Hazardous Spill Cleanup Material containing 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole" and transfer to EHS.

Operational Workflow Visualization

The following diagram maps the logical decision tree for the safe handling and disposal of this compound, ensuring a self-validating workflow from generation to final destruction.

G Start Waste Generation: 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Segregation Waste Segregation: Strictly Halogenated Organic Stream Start->Segregation Incompatibles Hazard Check: Ensure NO Strong Reducers/Oxidizers in Waste Stream Segregation->Incompatibles Verify Compatibility Container Containerization: HDPE or Glass, Max 80% Fill (20% Headspace) Segregation->Container Labeling Compliance: Apply RCRA-Compliant Hazardous Waste Label Container->Labeling EHS Logistics: Transfer to Institutional EHS Department Labeling->EHS Incineration Final Destruction: Licensed High-Temp Incineration (>1100°C) with Flue Gas Scrubbing EHS->Incineration

Caption: Operational workflow for the segregation, containerization, and institutional disposal of halogenated nitro-pyrazole waste.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at:[Link]

Handling

Personal protective equipment for handling 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Comprehensive Safety and Operational Guide for Handling 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole Introduction As a Senior Application Scientist, I emphasize that handling complex halogenated nitro-heterocycles requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Introduction

As a Senior Application Scientist, I emphasize that handling complex halogenated nitro-heterocycles requires moving beyond basic compliance to a deep understanding of chemical causality. 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (CAS: 13551-74-1) is a highly functionalized building block frequently utilized in drug development and chemical synthesis[1]. The presence of both a nitro group and a chlorine atom on the pyrazole ring significantly increases its lipophilicity (LogP ~1.77)[1], meaning it can readily cross biological membranes. Consequently, it carries specific hazard statements: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), alongside severe skin, eye, and respiratory irritation (H315, H319, H335)[1].

This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Assessment & PPE Causality

Selecting PPE is not a passive exercise; it is an active defense mechanism tailored to the molecule's physical and chemical properties. According to OSHA's PPE standards, selection must be based on a rigorous hazard assessment of the specific chemical encountered[2][3].

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye & Face Chemical splash goggles (ANSI Z87.1 or EN166)Protects against severe eye irritation (H319) and projectile hazards during pressurized reactions[1][3][4].
Hands Double-layered Nitrile gloves (min. 5 mil thickness)The lipophilic nature of the nitro-pyrazole facilitates rapid dermal absorption (H312). Double-gloving provides a fail-safe against micro-tears[1][2].
Body Flame-resistant (FR) lab coat, closed-toe non-porous shoesPrevents dermal contact (H315) and contamination of street clothing. Fasteners must be fully closed[1][5].
Respiratory Handled exclusively in a certified chemical fume hoodMitigates inhalation risks (H332, H335). Toxic chemicals must never be sniffed or handled in open laboratory air[1][2][4].

Note on Solvents: If handling this compound in halogenated solvents (e.g., dichloromethane), consult specific compatibility charts, as standard rubber gloves degrade rapidly upon contact with halogenated organics[3][5].

Operational Plan & Step-by-Step Methodology

A self-validating protocol ensures that every step confirms the success of the previous one, minimizing the risk of exposure.

Phase 1: Pre-Operation Setup

  • Fume Hood Validation: Verify the chemical fume hood's continuous monitor indicates a face velocity of 80–120 feet per minute (fpm). Causality: Proper airflow is the primary engineering control against aerosolized powders and toxic vapors[4].

  • PPE Integrity Check: Perform an inflation test on nitrile gloves to check for micro-tears before donning. Wear chemical splash goggles[3][4].

  • Workspace Preparation: Clear the hood of unnecessary clutter. Place a spill tray lined with compatible absorbent material under the balance or reaction vessel to contain potential micro-spills[4][6].

Phase 2: Handling and Transfer

  • Container Acclimation: 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is stored sealed at 2–8°C[1]. Allow the sealed container to reach room temperature before opening. Causality: Opening cold containers introduces atmospheric moisture, which can degrade the chemical or cause clumping, increasing handling risks.

  • Weighing Protocol: Use an anti-static weighing spatula. Fine powders can hold static charges, leading to sudden aerosolization when transferred.

  • Transfer: Keep the container as close to the receiving vessel as possible. Do not carry chemicals in glass bottles through hallways without a secondary containment bucket[6][7].

Phase 3: Decontamination and Spill Response

  • Minor Spills: If a spill occurs, do not sweep dry powder. Cover with a damp absorbent pad to prevent aerosolization, then collect into a designated hazardous waste bag[6][7].

  • PPE Doffing: Remove outer gloves first, turning them inside out to trap contaminants. Wash hands thoroughly immediately after removing the inner gloves[2][4].

Workflow Visualization

Workflow A 1. Pre-Operation Validate Hood & Don PPE B 2. Handling Transfer CAS: 13551-74-1 A->B C Spill Detected? B->C D 3. Spill Response Contain & Absorb C->D Yes E 4. Decontamination Doff PPE & Wash C->E No D->E F 5. Waste Disposal Seal & Label as Hazardous E->F

Operational workflow and spill response for handling 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.

Disposal Plan

Proper waste management prevents environmental contamination and laboratory incidents. Chemical waste must never be disposed of by evaporation in a fume hood[4].

  • Segregation: Collect all residual 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole and contaminated consumables (weighing boats, pipette tips, outer gloves) in a sealable, compatible secondary container[6][7].

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Nitro-aromatics / Toxic"[8].

  • Storage: Store the waste container in a designated, vented satellite accumulation area away from strong oxidizing agents[4][9].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup by an approved hazardous waste disposal vendor[7][9].

References[1] Chemikart. "5-Chloro-1-ethyl-3-methyl-4-nitro-1h-pyrazole | ChemScene | Chemikart". URL[8] Eversafe. "Workplace Safety and Health Guidelines". URL[2] NIH. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf".URL[4] OSHA. "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". URL[3] OSHA. "Personal Protective Equipment - OSHA". URL[9] Benchchem. "Essential Safety and Handling Guide for Methyl Pyrazole Derivatives". URL[7] SCUT. "GUIDELINES FOR SAFE LABORATORY PRACTICES". URL[5] OSHA. "Hazardous Waste - Decontamination". URL[6] NIH. "Chemical Safety Guide, 6th Ed. - ORS". URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
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